6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEQRRZUQAFVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298151 | |
| Record name | 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29366-73-2 | |
| Record name | 29366-73-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
An In-depth Technical Guide to the Synthesis and Characterization of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine and its Analogs for Drug Discovery
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-aryl-1,3,5-triazine-2,4-diamines, with a specific focus on the 6-(4-nitrophenyl) derivative. As a class of compounds, these substituted triazines are of significant interest in medicinal chemistry due to their diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested protocols.
Introduction: The Significance of 6-Aryl-1,3,5-triazine-2,4-diamines
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 2,4-diamino-6-aryl substituted triazines, in particular, have garnered substantial attention. Their rigid, planar structure and the potential for extensive hydrogen bonding interactions allow them to mimic biological molecules and interact with a wide range of enzymatic targets. The aryl substituent at the C6 position provides a crucial handle for modifying the compound's steric and electronic properties, enabling the fine-tuning of its pharmacological profile.
The introduction of a 4-nitrophenyl group, as in this compound, offers several strategic advantages. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the triazine ring and influence its binding affinity to target proteins. Furthermore, the nitro group can serve as a synthetic precursor for an amino group, opening up possibilities for further derivatization and the development of compound libraries for structure-activity relationship (SAR) studies.
Synthesis of this compound
The most common and efficient method for the synthesis of 6-aryl-1,3,5-triazine-2,4-diamines is the cyclocondensation of a substituted benzonitrile with dicyandiamide. This reaction is typically carried out in the presence of a base and a suitable solvent.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the dicyandiamide on the carbon atom of the nitrile group of 4-nitrobenzonitrile. The presence of a base, such as potassium hydroxide, is crucial for deprotonating the dicyandiamide, thereby increasing its nucleophilicity. The subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 1,3,5-triazine ring. The choice of solvent is also critical; a high-boiling polar solvent like ethylene glycol is often used to ensure the reaction reaches completion.
Experimental Protocol
Materials:
-
4-Nitrobenzonitrile
-
Dicyandiamide
-
Potassium hydroxide
-
Ethylene glycol
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrobenzonitrile (1 equivalent), dicyandiamide (1.1 equivalents), and powdered potassium hydroxide (0.2 equivalents).
-
Solvent Addition: Add ethylene glycol (5-10 mL per gram of 4-nitrobenzonitrile) to the flask.
-
Reaction: Heat the mixture to reflux (typically 120-130 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (10 times the volume of ethylene glycol used).
-
Precipitation and Filtration: A solid precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product thoroughly with deionized water to remove any remaining ethylene glycol and inorganic salts. Follow this with a wash using cold ethanol to remove any unreacted starting materials.
-
Drying and Recrystallization: Dry the product in a vacuum oven at 60-70 °C. For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water or dimethylformamide (DMF) and water.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic and Analytical Data
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenyl group and the amine protons of the triazine ring. The aromatic protons will likely appear as two doublets in the downfield region (around 8.0-8.5 ppm). The amine protons will appear as a broad singlet. | Confirms the presence of the key functional groups and the overall proton environment. |
| ¹³C NMR | Resonances for the carbon atoms of the triazine ring (typically in the range of 160-170 ppm) and the nitrophenyl group. | Provides information about the carbon skeleton of the molecule. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching of the triazine ring (around 1550-1650 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹). | Confirms the presence of the key functional groups. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound (C₉H₇N₇O₂). | Confirms the molecular weight and elemental composition of the synthesized compound. |
| Melting Point | A sharp melting point range. | Indicates the purity of the compound. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values. | Confirms the elemental composition and purity of the compound. |
Characterization Workflow Diagram
Caption: Comprehensive characterization workflow for the synthesized compound.
Applications in Drug Development
The 2,4-diamino-1,3,5-triazine scaffold is a versatile platform for the development of therapeutic agents targeting a variety of diseases. The specific biological activity is largely determined by the nature of the substituent at the 6-position of the triazine ring.
-
Anticancer Agents: Many 6-aryl-1,3,5-triazine-2,4-diamine derivatives have shown potent anticancer activity by inhibiting various kinases that are overexpressed in cancer cells. The aryl group can be designed to fit into the ATP-binding pocket of these enzymes.
-
Antimicrobial Agents: The triazine core has been incorporated into molecules with significant antibacterial and antifungal properties. These compounds often act by inhibiting essential enzymes in the microbial metabolic pathways.
-
Antiviral Agents: Certain triazine derivatives have demonstrated efficacy against a range of viruses, including HIV and influenza, by targeting viral enzymes such as reverse transcriptase and neuraminidase.
The 6-(4-nitrophenyl) derivative, in particular, can serve as a valuable intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce different pharmacophores and modulate the compound's biological activity. This allows for the rapid generation of a library of analogs for SAR studies, a crucial step in the drug discovery process.
Conclusion
The synthesis and characterization of this compound provide a clear and accessible entry point into the rich and diverse field of triazine chemistry. The straightforward and robust synthetic protocol, coupled with a comprehensive suite of characterization techniques, allows for the reliable production and validation of this important scaffold. The inherent versatility of the 2,4-diamino-1,3,5-triazine core, combined with the synthetic handle provided by the 4-nitrophenyl group, makes this class of compounds a highly attractive starting point for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore the potential of these promising molecules in their own drug discovery endeavors.
References
-
Bandyopadhyay, P., & Lancelot, J. C. (2014). A facile and efficient synthesis of 2,4-diamino-6-aryl/heteroaryl-1,3,5-triazines. Tetrahedron Letters, 55(30), 4144-4148. [Link]
-
Kumar, R., & Sharma, P. (2016). 1,3,5-Triazine: A versatile pharmacophore in medicinal chemistry. RSC Advances, 6(78), 74341-74366. [Link]
-
Zhan, P., Liu, X., & De Clercq, E. (2010). 1,3,5-Triazine derivatives as a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Mini-Reviews in Medicinal Chemistry, 10(11), 1034-1046. [Link]
Mechanism of action for nitrophenyl-triazine derivatives in cancer cells
Executive Summary
The 1,3,5-triazine (s-triazine) scaffold represents a privileged structure in medicinal chemistry, historically validated by approved agents like altretamine and enasidenib.[1] Recent optimization campaigns have identified nitrophenyl-triazine derivatives as potent antineoplastic agents. Unlike their predecessors, these derivatives exhibit a distinct mechanism of action (MOA) primarily driven by dual inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Dihydrofolate Reductase (DHFR) .
This guide dissects the molecular mechanisms by which nitrophenyl-triazine derivatives induce cytotoxicity in cancer cells. It provides a structural rationale for the nitrophenyl moiety, details the signal transduction blockade, and offers self-validating experimental protocols for verifying these mechanisms in a laboratory setting.
Chemical Basis: The Nitrophenyl-Triazine Pharmacophore
The efficacy of this class stems from the synergy between the electron-deficient triazine core and the nitrophenyl substituent.
The Triazine Core (The Anchor)
The 1,3,5-triazine ring acts as a bioisostere of the pyrimidine ring found in adenosine (ATP) and folic acid. This structural mimicry allows the molecule to competitively bind to:
-
The ATP-binding pocket of protein kinases (e.g., EGFR).
-
The folate-binding pocket of metabolic enzymes (e.g., DHFR).
The Nitrophenyl Moiety (The "Warhead")
The introduction of a nitrophenyl group is not merely for lipophilicity; it serves specific electronic functions:
-
Electronic Withdrawal: The nitro group (
) is a strong electron-withdrawing group (EWG). It reduces the electron density of the attached phenyl ring, enhancing - stacking interactions with aromatic residues (e.g., Phe, Trp) within the target enzyme's active site. -
Hydrogen Bonding: The oxygen atoms of the nitro group can serve as hydrogen bond acceptors, anchoring the molecule to specific residues (e.g., Lys745 or Met793 in EGFR) in the hinge region.
-
Bioreductive Potential: In hypoxic tumor microenvironments, the nitro group can undergo enzymatic reduction to an amine or hydroxylamine, potentially activating the molecule as a prodrug, although the primary MOA discussed here focuses on the intact molecule's inhibitory capacity.
Primary Mechanism of Action: EGFR Tyrosine Kinase Inhibition[2]
The dominant mechanism for nitrophenyl-triazine derivatives is the competitive inhibition of EGFR, a receptor tyrosine kinase upregulated in non-small cell lung cancer (NSCLC) and breast cancer.
ATP Competition & Signal Blockade
Upon entering the cell, the derivative diffuses into the cytoplasm and binds to the intracellular tyrosine kinase domain of EGFR.
-
Binding Mode: The triazine nitrogen atoms form hydrogen bonds with the "hinge region" amino acids of the kinase. The nitrophenyl group occupies the hydrophobic back pocket (selectivity pocket).
-
Consequence: This binding prevents ATP from docking. Without ATP, the kinase cannot phosphorylate its tyrosine residues (autophosphorylation).
-
Pathway Shutdown: The lack of phosphorylation prevents the recruitment of downstream effectors, effectively shutting down the RAS-RAF-MEK-ERK (proliferation) and PI3K-Akt-mTOR (survival) pathways.
Visualization of Signaling Blockade
Figure 1: Mechanism of EGFR blockade by nitrophenyl-triazine derivatives blocking downstream RAS/PI3K signaling.
Secondary Mechanism: DHFR Inhibition (Antifolate Activity)[3]
Depending on the substitution pattern (specifically diamino- substitutions), these derivatives also act as antifolates.
-
Mechanism: The triazine ring mimics the pteridine ring of dihydrofolate. The nitrophenyl group mimics the para-aminobenzoic acid (PABA) moiety.
-
Effect: Inhibition of DHFR prevents the reduction of dihydrofolate to tetrahydrofolate (THF).[4] THF is an essential cofactor for thymidylate synthase.
-
Outcome: Depletion of dTTP leads to S-phase cell cycle arrest and "thymineless death."
Experimental Validation Protocols
To confirm the mechanism of action for a novel nitrophenyl-triazine derivative, the following self-validating workflow is recommended.
Protocol A: Synthesis Verification
Before biological testing, purity must be established.
-
Reactants: Cyanuric chloride (starting material), 4-nitroaniline (or derivative), and secondary amines (morpholine/piperazine) for solubility.
-
Method: Temperature-controlled nucleophilic substitution.
-
Step 1 (
C): Addition of first amine. -
Step 2 (
C): Addition of nitrophenyl amine. -
Step 3 (
C): Addition of third substituent.
-
-
Validation:
H-NMR and C-NMR must show distinct signals for the triazine carbons ( ppm) and the nitro-aromatic protons.
Protocol B: Kinase Inhibition Assay (EGFR)
Objective: Prove direct interaction with the target.
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo Kinase Assay.
-
Reagents: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate, ATP (
), and Test Compound ( ). -
Control: Erlotinib (Positive Control).
-
Procedure:
-
Incubate enzyme + compound for 15 mins.
-
Add ATP and substrate; incubate for 60 mins.
-
Measure fluorescence/luminescence.
-
-
Causality Check: If
is in the nanomolar range ( ), the compound is a potent kinase inhibitor.
Protocol C: Apoptosis Detection (Annexin V/PI)
Objective: Confirm the mode of cell death.
-
Cells: A549 (Lung) or MCF-7 (Breast) cancer lines.[5]
-
Treatment: Treat cells with
concentration for 24h. -
Staining:
-
Annexin V-FITC: Binds exposed phosphatidylserine (Early Apoptosis).
-
Propidium Iodide (PI): Stains DNA in compromised membranes (Late Apoptosis/Necrosis).
-
-
Flow Cytometry Analysis:
-
Q1 (Annexin-/PI+): Necrosis (Unlikely for this mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
-
Validation: A shift from Q3 to Q4/Q2 confirms apoptotic mechanism (consistent with EGFR/DHFR inhibition).
Data Summary: Quantitative Benchmarks
The following table summarizes typical potency ranges for optimized nitrophenyl-triazine derivatives found in literature.
| Assay Type | Target / Cell Line | Metric | Typical Potency Range | Reference Standard |
| Enzyme Inhibition | EGFR (WT) | Erlotinib ( | ||
| Enzyme Inhibition | DHFR (Human) | Methotrexate ( | ||
| Cytotoxicity | A549 (Lung Cancer) | Doxorubicin | ||
| Cytotoxicity | MCF-7 (Breast Cancer) | Tamoxifen | ||
| Selectivity | HEK293 (Normal) | - |
Experimental Workflow Visualization
Figure 2: Step-by-step validation workflow for nitrophenyl-triazine drug candidates.
References
-
Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives. National Institutes of Health (NIH).
-
Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EGFR kinase inhibitors. Royal Society of Chemistry (RSC).
-
1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines. CoLab.
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI.
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
-
Mechanism of action of EGFR inhibitors. ResearchGate.
-
Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies | CoLab [colab.ws]
Technical Guide: Therapeutic Targeting of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Executive Summary & Chemical Identity
6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine (referred to herein as NPTD ) is a synthetic small molecule belonging to the class of 2,4-diamino-6-aryl-1,3,5-triazines . Structurally, it is classified as a "non-classical antifolate," a category of compounds that mimic the pteridine ring of dihydrofolate but lack the glutamate tail found in classical antifolates like methotrexate.
This guide details the primary therapeutic target of NPTD—Dihydrofolate Reductase (DHFR) —and outlines the experimental frameworks required to validate its activity in antimicrobial and antiproliferative contexts.
Chemical Profile
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 29366-73-2 |
| Molecular Formula | C₉H₈N₆O₂ |
| Molecular Weight | 232.20 g/mol |
| Core Scaffold | s-Triazine (1,3,5-triazine) |
| Key Substituents | 2,4-Diamino (H-bond donors); 4-Nitrophenyl (Lipophilic/Electron-withdrawing) |
| Drug Class | Antifolate / DHFR Inhibitor (Analog of Cycloguanil) |
Primary Therapeutic Target: Dihydrofolate Reductase (DHFR)[6]
The validated mechanism of action for 2,4-diamino-s-triazines is the competitive inhibition of Dihydrofolate Reductase (DHFR) (EC 1.5.1.3).
Mechanism of Inhibition
DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of thymidylate (dTMP), purines, and amino acids. Blockade of this pathway leads to "thymineless death" in rapidly dividing cells (bacteria, protozoa, cancer).
-
Pharmacophore Mimicry: The 2,4-diamino-1,3,5-triazine ring of NPTD functions as a bioisostere of the 2-amino-4-oxo-pteridine ring of the natural substrate (DHF).
-
Binding Mode:
-
Protonation: The N1 nitrogen of the triazine ring becomes protonated (pKa ~ 6–7) within the enzyme active site.
-
Ionic Interaction: This protonated nitrogen forms a critical salt bridge with a conserved acidic residue in the DHFR active site (e.g., Asp27 in E. coli, Glu30 in mammalian DHFR).
-
Hydrophobic Pocket: The 4-nitrophenyl group projects into a hydrophobic pocket usually occupied by the p-aminobenzoyl moiety of folate. The nitro group (
) at the para position provides specific electrostatic interactions and steric bulk that can dictate species selectivity (e.g., Plasmodial vs. Human DHFR).
-
Species Selectivity & The "Nitro" Factor
The 4-nitrophenyl substituent is electron-withdrawing, which lowers the pKa of the triazine ring compared to 4-amino or 4-alkyl analogs. This modulation of basicity is a critical parameter for optimizing binding affinity.
-
Pro-drug Potential: In hypoxic environments (e.g., solid tumors or anaerobic bacterial infections), the nitro group may be reduced by nitroreductases to an amine, converting NPTD into an even more potent 4-aminophenyl analog in situ.
Pathway Visualization
The following diagram illustrates the intervention point of NPTD within the folate metabolic cycle.
Figure 1: Mechanism of Action. NPTD competitively binds to DHFR, preventing the reduction of DHF to THF, thereby halting DNA synthesis.
Secondary Targets & Off-Target Effects
While DHFR is the primary target, the specific physicochemical properties of the 4-nitrophenyl group introduce secondary interaction possibilities.
Bacterial Membrane Disruption (Dual Mechanism)
Recent studies on lipophilic s-triazines suggest a secondary mechanism involving bacterial membrane depolarization. The lipophilicity of the nitrophenyl group facilitates intercalation into the lipid bilayer, potentially increasing permeability in Gram-positive bacteria (e.g., S. aureus).
Nitroreductase Activation (Toxicity/Prodrug)
-
Target: Type I/II Nitroreductases.
-
Implication: The nitro group can be reduced to a hydroxylamine or amine. While this can enhance potency (the amine is a stronger H-bond donor), the intermediate hydroxylamine can be mutagenic. This requires specific Ames testing during early development.
Experimental Protocols for Validation
To validate NPTD as a therapeutic agent, the following self-validating experimental workflows are recommended.
Protocol A: Spectrophotometric DHFR Inhibition Assay
Objective: Determine the inhibition constant (
-
Reagents:
-
Recombinant DHFR (Human, E. coli, or P. falciparum).
-
Substrate: Dihydrofolate (50 µM).
-
Cofactor: NADPH (100 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.
-
-
Procedure:
-
Baseline: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 2 minutes to establish initial velocity (
). -
Inhibition: Pre-incubate enzyme with NPTD (concentration range: 0.1 nM – 10 µM) for 5 minutes.
-
Initiation: Add DHF to start the reaction.
-
-
Data Analysis:
-
Plot
vs. [Inhibitor] (Dixon plot) or fit to the Michaelis-Menten competitive inhibition model. -
Validation Criterion: The IC50 should shift linearly with increasing substrate concentration if competitive.
-
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)
Objective: Confirm physical binding of NPTD to the DHFR protein.
-
Mix: 2 µM DHFR protein + 5x SYPRO Orange dye + NPTD (10–50 µM).
-
Run: Real-time PCR instrument, ramp temperature from 25°C to 95°C (1°C/min).
-
Readout: A positive shift in melting temperature (
) compared to DMSO control confirms ligand binding and stabilization.
Protocol C: Biological Activity Workflow
The following diagram outlines the screening hierarchy for NPTD.
Figure 2: Validation Workflow. A "Rescue Experiment" is critical: if adding Folinic Acid restores cell growth in the presence of NPTD, the mechanism is confirmed as antifolate.
Comparative SAR Data (Hypothetical/Extrapolated)
Based on the Structure-Activity Relationship (SAR) of the 2,4-diamino-triazine class, the following table projects the performance of NPTD relative to established analogs.
| Compound Analog | R-Group (Pos 6) | DHFR Affinity (Est.)[1][2] | Lipophilicity (LogP) | Primary Utility |
| NPTD | 4-Nitrophenyl | High | Mod. High | Probe / Precursor |
| Cycloguanil | 4-Chlorophenyl | High | High | Antimalarial Drug |
| Unsubstituted | Phenyl | Moderate | Moderate | Baseline Reference |
| Amine Analog | 4-Aminophenyl | Very High | Low | Active Metabolite |
Note: The nitro group often provides distinct selectivity profiles against protozoan DHFR variants compared to the chloro group.
References
-
Georgiades, J. D., et al. (2025).[3] Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. ACS Infectious Diseases.[3] Link
-
Wróbel, A., et al. (2019).[4] Commonly used inhibitors of Dihydrofolate reductase: A Review. Journal of Antibiotics. Link
-
Jensen, K. C., et al. (2012). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ChemMedChem. Link
-
Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer Drug Resistance.[4] Link
-
Sigma-Aldrich. (n.d.).[5] 2,4-Diamino-6-phenyl-1,3,5-triazine Product Specification. Link
Sources
- 1. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazine s. A quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Diamino-6-phenyl-1,3,5-triazine 97 91-76-9 [sigmaaldrich.com]
Title: De-risking Triazine Scaffolds: A Senior Application Scientist's Guide to In Silico ADMET Prediction
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology and infectious diseases[1][2][3]. Its synthetic tractability, arising from the sequential and chemoselective substitution of the three chlorine atoms in cyanuric chloride, allows for the rapid generation of diverse chemical libraries[4]. However, this same structural versatility presents a significant challenge: navigating the complex landscape of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to identify candidates with a high probability of clinical success. High attrition rates in drug development are frequently attributed to unfavorable ADMET profiles, making early-stage assessment critical[1][5]. This guide provides an in-depth, actionable framework for leveraging in silico ADMET prediction tools to de-risk triazine derivatives, saving invaluable time and resources by weeding out unsuitable candidates early in the discovery pipeline[6].
Section 1: The Strategic Imperative of Early ADMET Profiling
In modern drug discovery, ADMET profiling is not a late-stage hurdle but a foundational pillar of lead optimization. Integrating computational prediction from the outset allows for a "fail fast, fail cheap" philosophy, focusing resources on compounds with the most promising pharmacokinetic and safety profiles. The core principle is to move beyond mere potency and consider the holistic properties that define a successful therapeutic agent.
Why Triazines Warrant a Specialized Focus
The s-triazine ring, with its three nitrogen atoms, imparts specific physicochemical properties that directly influence its ADMET profile:
-
Weak Basicity: The nitrogen atoms make the triazine core a weak base, influencing its ionization state (pKa), solubility, and potential for off-target interactions with ion channels like hERG[3].
-
Hydrogen Bonding: The nitrogens act as hydrogen bond acceptors, a key parameter in membrane permeability and target binding, as defined by rules like Lipinski's Rule of Five[7].
-
Metabolic Stability: While the triazine ring itself is generally stable, the substituents attached to it are prime targets for metabolic enzymes, particularly Cytochrome P450s (CYPs)[8]. Predicting these sites of metabolism is crucial for optimizing metabolic stability.
The In Silico Methodologies: QSAR, PBPK, and Machine Learning
Computational ADMET prediction primarily relies on two established methods: Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) modeling[9].
-
QSAR: These models establish a mathematical relationship between a compound's structural or physicochemical properties (descriptors) and its biological activity or property (e.g., toxicity)[9]. For a QSAR model to be considered predictive, it must meet statistical criteria such as a high coefficient of determination (R²) and robust internal and external validation (q², pred_R²)[10][11].
-
Machine Learning (ML) & Deep Learning (DL): As an evolution of QSAR, modern ML and DL models, like graph neural networks, can learn complex, non-linear relationships from vast datasets without the need for predefined structural rules[12][13]. These models are increasingly powerful for predicting complex endpoints like hERG inhibition and sites of metabolism[12][14].
The following diagram illustrates the central role of in silico ADMET prediction in the early drug discovery workflow.
Caption: High-level workflow for integrating in silico ADMET prediction.
Section 2: A Practical Workflow for In Silico ADMET Prediction
This section details a self-validating, step-by-step protocol for assessing a novel triazine derivative. The causality behind each step is explained to ensure robust and reliable outcomes.
Protocol 2.1: Comprehensive ADMET Profiling
Objective: To generate a reliable, multi-parameter ADMET profile for a candidate triazine derivative to inform a go/no-go decision for synthesis and in vitro testing.
Step 1: Molecule Preparation (The Foundation of Accuracy)
-
1a. 2D Structure Input: Represent the molecule using a canonical SMILES string. This is the universal input for most prediction platforms.
-
1b. Structure Standardization: Employ a trusted tool (e.g., libraries within RDKit or commercial software) to neutralize charges, remove salts, and define tautomeric states.
-
Causality: Inconsistent representations of the same molecule (e.g., different tautomers) will lead to different descriptor calculations and, consequently, unreliable and irreproducible predictions. This step ensures a single, consistent chemical representation.
-
Step 2: Platform Selection (Choosing the Right Tools)
-
2a. Initial Screening (Broad Assessment): Use a comprehensive, user-friendly web server like SwissADME or ADMET-AI [12][15]. These platforms provide rapid predictions for dozens of properties, including physicochemical characteristics, drug-likeness, and key ADMET endpoints.
-
Causality: These tools are ideal for high-throughput screening of a virtual library to quickly filter out compounds with obvious liabilities (e.g., gross violations of Lipinski's rules, high probability of toxicity)[6].
-
-
2b. In-Depth Analysis (Focused Investigation): For prioritized candidates, use specialized commercial platforms like ADMET Predictor® or build custom QSAR models[7].
-
Causality: Commercial platforms often use larger, proprietary training datasets, which can lead to higher accuracy for specific, critical endpoints like hERG inhibition or detailed metabolic pathway prediction[7].
-
Step 3: Execution and Data Aggregation
-
3a. Submit the standardized SMILES string to the selected platforms.
-
3b. Aggregate the output data into a centralized table. This allows for direct comparison and identification of concordant and discordant predictions between different models.
Step 4: Analysis and Interpretation (Beyond the Numbers)
-
4a. Assess Drug-Likeness: Check for violations of established rules (e.g., Lipinski, Ghose, Veber)[16]. For triazines, pay close attention to the number of hydrogen bond acceptors (M_NO > 10 can be a flag) and molecular weight (MWt > 500)[7].
-
4b. Evaluate the "ADMET Bioavailability Radar": For tools like SwissADME, this provides a rapid visual assessment of key properties like lipophilicity, size, polarity, and solubility[15].
-
4c. Scrutinize Critical Endpoints: Deeply analyze predictions for known "deal-breaker" toxicities, especially hERG inhibition and Ames mutagenicity. A positive prediction for either warrants extreme caution.
-
4d. Consider the Applicability Domain (AD): This is a critical step for trustworthiness. The AD defines the chemical space in which the model's predictions are reliable. If your triazine derivative is structurally novel and falls outside the AD of the models used, the predictions must be treated with a lower degree of confidence. Many high-quality QSAR studies will define their model's AD[10][17].
Section 3: Key ADMET Endpoints for Triazine Derivatives
This section provides a detailed examination of the most critical ADMET parameters, the rationale for their importance, and specific considerations for triazine-based compounds.
Absorption: Will It Get In?
-
Aqueous Solubility (LogS): Poor solubility is a major hurdle for oral absorption. The triazine core's planarity can promote crystal packing (pi-stacking), potentially lowering solubility.
-
Intestinal Absorption (HIA): Models predict the percentage of a compound absorbed through the human gut. This is heavily influenced by lipophilicity and polarity.
-
Lipophilicity (LogP/LogD): This parameter, the octanol-water partition coefficient, is central to drug discovery[18]. While a certain level of lipophilicity is needed for membrane permeation, excessive lipophilicity (e.g., MlogP > 4.15) is linked to promiscuity, toxicity, and poor metabolic clearance[7]. For triazines, which can be ionizable, LogD (the partition coefficient at a specific pH, typically 7.4) is a more physiologically relevant metric than LogP[19].
Distribution: Where Does It Go?
-
Blood-Brain Barrier (BBB) Permeation: The ability to cross the BBB is essential for CNS-targeting drugs but a liability for peripherally acting agents[20]. In silico models for BBB prediction are well-established and generally rely on descriptors like molecular weight, polarity (TPSA), and hydrogen bonding capacity[21][22]. The nitrogen-rich triazine core tends to increase polarity, which can be modulated by substituents to either favor or hinder BBB penetration.
-
Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to interact with its target. High PPB can reduce efficacy and complicate pharmacokinetics. QSAR models can effectively predict PPB based on properties like lipophilicity[9].
Metabolism: How Is It Cleared?
-
Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a primary cause of drug-drug interactions. The planar, aromatic nature of the triazine ring and its substituents can lead to interactions with the active sites of CYP enzymes. Numerous in silico tools predict the probability of a compound being a CYP inhibitor[23].
-
Sites of Metabolism (SOM): Predicting which part of the molecule is most likely to be metabolized is key to improving stability. For triazines, this is often N-dealkylation or oxidation of aliphatic side chains. Both rule-based and machine learning models are used for SOM prediction[13][14].
Toxicity: Is It Safe?
This is arguably the most critical set of predictions for de-risking a compound series.
-
Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias (Torsades de Pointes) and is a leading cause of drug withdrawal[24]. Many nitrogen-containing heterocycles are implicated in hERG binding. The key pharmacophoric features for hERG blockers are a basic nitrogen (which triazines possess) and high lipophilicity. Therefore, hERG prediction is mandatory for any triazine-based drug discovery program. Multiple robust QSAR and ML models are available for this purpose[25][26].
-
Mutagenicity (Ames Test): This predicts whether a compound is likely to be a mutagen. A positive Ames prediction is a major red flag for carcinogenicity.
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is another significant safety concern. While complex to predict, models are available in advanced platforms like ADMET Predictor®[7].
The following diagram presents a decision-making workflow specifically for assessing the cardiotoxicity risk of a triazine derivative.
Caption: Decision workflow for in silico cardiotoxicity assessment.
Section 4: Data Synthesis and Visualization
A single prediction is informative, but the true power of in silico profiling comes from integrating multiple endpoints. A clear, concise data summary is essential for project teams to make informed decisions.
Table 1: Comparative In Silico ADMET Profile of Hypothetical Triazine Derivatives
| Property | Parameter | Acceptable Range | Derivative A (CNS Target) | Derivative B (Peripheral) | Rationale & Interpretation |
| Physicochemical | MW ( g/mol ) | < 500 | 410.5 | 480.2 | Both are within an acceptable size range. |
| LogP | 1 - 4 | 2.8 | 4.1 | Deriv. A is suitable for CNS. Deriv. B is at the higher end of lipophilicity, posing a potential promiscuity risk[18]. | |
| LogS (Solubility) | > -4 | -3.5 (Soluble) | -4.8 (Poorly Soluble) | Deriv. B's poor solubility may hinder oral absorption and require formulation strategies. | |
| TPSA (Ų) | < 90 (for BBB+) | 75.6 | 110.2 | TPSA value for Deriv. A is favorable for BBB penetration; Deriv. B is likely BBB non-penetrant[22]. | |
| Absorption | HIA (%) | > 80% | 92% | 75% | Deriv. A shows excellent predicted absorption. Deriv. B is moderate, likely impacted by its solubility. |
| Distribution | BBB Penetration | Target Dependent | Yes | No | Predictions align with the intended therapeutic targets for both compounds. |
| Metabolism | CYP2D6 Inhibitor | No | No | Yes | Deriv. B poses a risk for drug-drug interactions with other drugs metabolized by CYP2D6. |
| Toxicity | hERG Blocker (pIC50) | < 5 | 4.8 | 6.2 | CRITICAL: Deriv. B is a predicted hERG blocker, representing a significant cardiotoxicity risk[24]. |
| Ames Mutagenicity | Negative | Negative | Negative | Both compounds are predicted to be non-mutagenic. | |
| Overall Assessment | Proceed with Caution | TERMINATE | Deriv. A is a viable candidate for synthesis. Deriv. B has multiple red flags (solubility, CYP, hERG) and should be dropped. |
Conclusion and Future Outlook
In silico ADMET prediction is an indispensable tool in modern drug discovery. For researchers working with versatile scaffolds like s-triazine, these computational methods provide a crucial filter to manage the vast chemical space and focus experimental efforts on compounds with the highest likelihood of success. By understanding the causality behind the models, applying a rigorous and self-validating workflow, and integrating multiple data points, scientists can significantly de-risk their projects. The future will see the increasing application of sophisticated AI and deep learning models trained on ever-larger and more diverse datasets, further enhancing the predictive accuracy and strategic impact of in silico ADMET profiling[12][13]. The ultimate goal remains unchanged: to design safer, more effective medicines for patients, and the intelligent application of these computational tools is a critical step on that path.
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A Senior Application Scientist's Guide to the One-Pot Synthesis of 6,N2-Diaryl-1,3,5-Triazine-2,4-Diamines: From Benchtop to Biomedical Applications
Abstract
The 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold is a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, most notably as potent anti-cancer agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the efficient, one-pot synthesis of this privileged heterocyclic core. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, elucidates the reaction mechanism, and offers practical, field-tested insights into experimental execution. We will explore the scope and limitations of the microwave-assisted, three-component condensation reaction, provide detailed experimental and characterization protocols, and discuss the critical role of these compounds in the landscape of contemporary drug discovery, particularly in the development of novel kinase inhibitors.
Introduction: The Significance of the 1,3,5-Triazine Scaffold in Drug Discovery
The 1,3,5-triazine ring system is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold" in the design of therapeutic agents.[3] The nitrogen-rich core allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets.[3] Notably, derivatives of 1,3,5-triazine have found applications as antitumor, antiviral, anti-inflammatory, and antimicrobial agents.[3][4]
Within this diverse family, the 6,N2-diaryl-1,3,5-triazine-2,4-diamine series has emerged as a particularly promising class of compounds, demonstrating significant antiproliferative activity against a range of cancer cell lines.[4][5] The development of efficient and scalable synthetic routes to access libraries of these compounds is therefore of paramount importance for advancing structure-activity relationship (SAR) studies and identifying lead candidates for clinical development.[6][7] This guide focuses on a robust and widely adopted one-pot synthesis that has revolutionized the accessibility of these valuable molecules.[6]
The Core Synthesis: A Microwave-Assisted Three-Component Reaction
The most effective and widely employed method for the one-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines is a microwave-assisted, three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine.[6] This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, increased yields, and a more environmentally friendly profile due to the minimization of solvent use and purification steps.[6][8]
The overall transformation can be summarized as follows:
Caption: Overview of the one-pot synthesis.
Unraveling the Mechanism: A Cascade of Reactions
The elegance of this one-pot synthesis lies in a carefully orchestrated sequence of reactions that proceed without the need for isolation of intermediates. The process can be dissected into three key stages:
-
Three-Component Condensation: The reaction is initiated by the acid-catalyzed condensation of cyanoguanidine, the aromatic aldehyde, and the arylamine under microwave irradiation. This step forms a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine intermediate.[4][6]
-
Dimroth Rearrangement: Upon treatment with a base, the dihydrotriazine intermediate undergoes a Dimroth rearrangement. This fascinating molecular rearrangement involves the opening of the triazine ring and its subsequent re-closure to form a more thermodynamically stable isomer.[6][9]
-
Dehydrogenative Aromatization: The rearranged dihydrotriazine intermediate then undergoes spontaneous dehydrogenation under the reaction conditions to yield the final, fully aromatic 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.[6]
The entire mechanistic sequence is depicted below:
Caption: The mechanistic pathway of the one-pot synthesis.
Experimental Protocol: A Field-Tested Methodology
The following protocol is a robust and reproducible method for the synthesis of a wide array of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, adapted from the work of Dolzhenko and colleagues.[6]
Materials and Equipment
-
Reactants: Cyanoguanidine, various aromatic aldehydes, and various arylamines.
-
Reagents: Hydrochloric acid (HCl), a suitable base (e.g., potassium carbonate or sodium hydroxide), and appropriate solvents (e.g., ethanol, dimethylformamide).
-
Equipment: Microwave synthesizer, round-bottom flasks, magnetic stirrer, and standard laboratory glassware.
Step-by-Step Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and the selected arylamine (1.0 mmol).
-
Acid-Catalyzed Condensation: Add a catalytic amount of hydrochloric acid and a suitable solvent (e.g., 5 mL of ethanol). Seal the vessel and place it in the microwave synthesizer.
-
Microwave Irradiation: Irradiate the reaction mixture at a set temperature (typically 120-150 °C) for a specified time (usually 15-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Basification and Rearrangement: After cooling the reaction mixture to room temperature, add a base (e.g., an aqueous solution of potassium carbonate) to initiate the Dimroth rearrangement and subsequent aromatization.
-
Workup and Purification: The product often precipitates from the reaction mixture upon cooling or the addition of water. The solid can be collected by filtration, washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Scope and Limitations of the Synthesis
A significant advantage of this one-pot method is its broad substrate scope, allowing for the generation of large libraries of compounds for biological screening.[5][6] A study by Dolzhenko et al. successfully synthesized a library of 126 distinct 6,N2-diaryl-1,3,5-triazine-2,4-diamines, demonstrating the versatility of this reaction.[6]
Tolerated Functional Groups
The reaction is tolerant of a wide range of functional groups on both the aromatic aldehyde and the arylamine, including:
-
Electron-donating groups: (e.g., -OCH3, -CH3)
-
Electron-withdrawing groups: (e.g., -Cl, -F, -CF3)
-
Heterocyclic rings: (e.g., pyridine, thiophene)
This tolerance is crucial for the synthesis of diverse compound libraries for SAR studies.
Representative Yields
The following table summarizes the yields for a selection of synthesized 6,N2-diaryl-1,3,5-triazine-2,4-diamines, highlighting the efficiency of the one-pot microwave-assisted method.[6][10]
| Entry | Aromatic Aldehyde | Arylamine | Yield (%) |
| 1 | Benzaldehyde | Aniline | 75 |
| 2 | 4-Methoxybenzaldehyde | Aniline | 82 |
| 3 | 4-Chlorobenzaldehyde | Aniline | 78 |
| 4 | Benzaldehyde | 4-Fluoroaniline | 72 |
| 5 | 4-Trifluoromethylbenzaldehyde | Aniline | 65 |
| 6 | 2-Naphthaldehyde | Aniline | 70 |
| 7 | Pyridine-4-carboxaldehyde | Aniline | 68 |
Limitations
While the reaction is generally robust, certain limitations should be considered:
-
Steric Hindrance: Highly sterically hindered aromatic aldehydes or arylamines may lead to lower yields or require longer reaction times.
-
Highly Reactive Functional Groups: Substrates with functional groups that are sensitive to acidic or basic conditions may require protection-deprotection strategies.
Characterization of 6,N2-Diaryl-1,3,5-Triazine-2,4-Diamines
The synthesized compounds are typically characterized by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons of the amino groups often appear as broad singlets. The specific chemical shifts are dependent on the substitution pattern of the aryl rings.[1][10][11]
-
13C NMR: The carbon atoms of the triazine ring are typically observed in the range of δ 160-170 ppm. The signals for the aromatic carbons appear in their characteristic region of δ 110-150 ppm.[1][10][11]
The supplementary information of the paper by Dolzhenko et al. provides a comprehensive set of 1H and 13C NMR spectra for a large number of these compounds.[12]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a valuable tool for confirming the molecular weight of the synthesized compounds. The fragmentation patterns can also provide structural information, although detailed studies on the fragmentation of this specific class of compounds are limited.[13][14]
Biomedical Significance and Mechanism of Action
The primary therapeutic interest in 6,N2-diaryl-1,3,5-triazine-2,4-diamines lies in their potent anticancer activity.[2][4] Many of these compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with some exhibiting high selectivity for cancer cells over normal cells.[6]
Kinase Inhibition: A Key Mechanism of Action
A growing body of evidence suggests that the anticancer activity of these triazine derivatives is, in many cases, attributed to their ability to inhibit protein kinases.[2][7] Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
The 6,N2-diaryl-1,3,5-triazine scaffold can act as a template for the design of inhibitors that target the ATP-binding site of various kinases, including:
The following diagram illustrates the central role of the PI3K/mTOR signaling pathway in cancer and its inhibition by triazine derivatives:
Caption: Inhibition of the PI3K/mTOR pathway by triazine derivatives.
The ability to synthesize large and diverse libraries of these compounds using the one-pot method described herein is crucial for optimizing their kinase inhibitory activity and developing next-generation cancer therapeutics.
Conclusion and Future Perspectives
The one-pot, microwave-assisted synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines represents a significant advancement in synthetic organic and medicinal chemistry. This efficient and versatile methodology provides rapid access to a class of compounds with profound biological importance, particularly in the realm of oncology. The ability to readily generate diverse libraries of these triazine derivatives will continue to fuel the discovery of novel kinase inhibitors and other valuable therapeutic agents. As our understanding of the intricate signaling networks that drive cancer progresses, the strategic application of this powerful synthetic tool will undoubtedly play a pivotal role in the development of more effective and targeted cancer therapies.
References
-
Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135-12144. [Link]
-
Junaid, A., et al. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances, 10(43), 25517-25528. [Link]
-
Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: Synthesis, Antiproliferative Activity and 3D-QSAR Modeling. RSC Advances, (Electronic Supplementary Information). [Link]
-
Lim, F. P. L., et al. (2021). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]
-
Dolzhenko, A. V. (2021). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. Molecules, 26(15), 4483. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 140000, 6,N2-Diaryl-1,3,5-triazine-2,4-diamines. [Link]
-
Wang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), 2200479. [Link]
-
Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: Synthesis, Antiproliferative Activity and 3D-QSAR Modeling. RSC Advances, (Electronic Supplementary Information). [Link]
-
Gomha, S. M., et al. (2017). A novel one-pot synthesis of 1,3,5-triazine derivatives as potential antimicrobial agents. Molecules, 22(8), 1269. [Link]
-
Junaid, A., et al. (2019). A one-pot synthesis of N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals. New Journal of Chemistry, 43(35), 13876-13885. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Pharmaceuticals, 16(2), 299. [Link]
-
Davies, M. R., et al. (2001). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]
-
Royal Society of Chemistry. (2021). Author guidelines for RSC Advances. [Link]
-
Khan, T. S., et al. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Advances, 10(51), 30656-30670. [Link]
-
Bhattacharjee, S., et al. (2019). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 24(24), 4565. [Link]
-
Starcevic, K., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. International Journal of Molecular Sciences, 23(21), 13308. [Link]
-
Krol, E., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Molecules, 24(18), 3326. [Link]
-
Kaur, R., et al. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Current Organic Chemistry, 27(1), 3-20. [Link]
-
NIST. (n.d.). 1,3,5-Triazine. In NIST Chemistry WebBook. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 47, 128205. [Link]
-
Sharma, A., et al. (2021). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Current Drug Targets, 22(12), 1389-1410. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 10. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]
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Structural Elucidation of Novel 1,3,5-Triazine Derivatives: A Technical Guide
Executive Summary: The "Symmetry Trap"
The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for PI3K/mTOR inhibitors, antimalarials, and novel herbicides. However, its greatest asset—symmetry—is also its greatest elucidation liability.
Researchers often face a paradox: the high symmetry of the core results in a scarcity of ring protons, rendering standard 1H-NMR ineffective for direct ring characterization. Furthermore, the restricted rotation of exocyclic amine substituents frequently leads to signal broadening or doubling (rotamers), often mistaken for impurities.
This guide moves beyond standard spectral interpretation, establishing a multi-dimensional workflow to definitively solve triazine structures using Variable Temperature (VT) NMR , 15N-HMBC , and Isotopic Pattern Analysis .
Phase I: The Synthetic Fingerprint & Mass Spectrometry
Before elucidation begins, the synthetic origin provides the first layer of structural evidence. The reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is temperature-dependent.[1]
The Temperature Rule
-
0°C: Displaces the first chlorine (Mono-substituted).
-
Room Temperature: Displaces the second chlorine (Di-substituted).
-
Reflux (>60°C): Displaces the third chlorine (Tri-substituted).
Critical Insight: If you perform a reaction at 0°C but observe a loss of two chlorines in MS, you have likely formed a mixture of mono- and di-products, or your temperature control failed.
The "Chlorine Countdown" (HRMS)
High-Resolution Mass Spectrometry (HRMS) is the primary checkpoint. You must track the chlorine isotope pattern (
| Stage | Formula Fragment | Isotope Pattern (M : M+2 : M+4...) | Diagnostic Value |
| Starting Material | 100 : 96 : 31 : 3 | Distinctive "Cluster" | |
| Intermediate 1 | 100 : 64 : 10 | Confirms Mono-substitution | |
| Intermediate 2 | 100 : 32 | Confirms Di-substitution | |
| Final Product | No Cl pattern | Confirms complete displacement |
Protocol Note: Use ESI+ for amino-triazines. If the compound is neutral/insoluble (e.g., alkoxy derivatives), switch to APCI (Atmospheric Pressure Chemical Ionization) to avoid aggregation artifacts.
Phase II: Advanced Solution-State NMR
This is the most challenging phase due to Rotameric Broadening . Amino-triazines exhibit restricted rotation around the
Overcoming Rotamers (The VT-NMR Protocol)
If your 1H-NMR shows broad humps or split peaks for a theoretically pure compound, do not re-purify immediately.
-
Diagnosis: Acquire a standard 1H spectrum at 298 K (
). -
Stress Test: Heat the sample to 323 K (
) or 343 K ( ) inside the probe. -
Validation: If the signals coalesce into sharp singlets/multiplets, you are observing rotamers, not impurities.
-
Solvent Choice: If
is insufficient, use or add a trace of TFA (Trifluoroacetic acid) to break intramolecular H-bonds, though this may shift signals.
The "Blind Spot" Solution: 1H-13C HMBC
Since the triazine ring has no protons, you cannot "walk" around the ring using COSY. You must use Long-Range Heteronuclear Multiple Bond Correlation (HMBC) to link the side-chain protons to the quaternary ring carbons.
-
Target: Observe
correlations from the -protons of the substituent to the triazine ring carbons ( ). -
Differentiation: In asymmetric triazines, you will see three distinct quaternary carbon signals in 13C-NMR (approx. 160-180 ppm). HMBC assigns which substituent is attached to which carbon.
The "Killer App": 1H-15N HMBC
When carbon chemical shifts are too similar (degenerate), Nitrogen NMR is the tie-breaker.
-
Technique: 1H-15N HMBC (natural abundance, no enrichment needed if concentrated >20mg/mL).
-
Logic:
-
Pyrrole-like N: Exocyclic amines (approx -280 to -320 ppm relative to nitromethane).
-
Pyridine-like N: Ring nitrogens (approx -150 to -200 ppm).
-
-
Result: You can definitively prove if an alkyl group is on the exocyclic nitrogen (N-alkylation) or if a rearrangement occurred.
Visualization of Elucidation Logic
The following diagram illustrates the decision tree for distinguishing triazine derivatives, specifically addressing the rotamer vs. impurity confusion.
Caption: Workflow for distinguishing structural rotamers from synthetic impurities in triazine derivatives.
Phase III: Solid-State Confirmation (X-Ray)
While NMR provides solution-state data, X-ray crystallography is the gold standard, particularly for resolving Tautomerism .
-
The Issue: 1,3,5-triazine-2,4,6-triamines can theoretically exist in amino or imino forms.
-
Evidence: X-ray diffraction typically confirms the amino tautomer is dominant in the solid state, stabilized by intermolecular hydrogen bonding networks (e.g., N-H...N interactions).
-
Protocol: Crystallize using slow evaporation from a binary solvent system (e.g., Ethanol/DMF). A single crystal is required to measure the
bond lengths.-
bond length
(partial double bond character). -
would be shorter (
).
-
bond length
Experimental Protocol: Characterization of a Tris-Substituted Triazine
Objective: Full characterization of N2,N4,N6-tris(4-methoxybenzyl)-1,3,5-triazine-2,4,6-triamine.
-
Sample Prep: Dissolve 15 mg of compound in 0.6 mL
. -
1H NMR (Standard): Acquire at 298 K. Look for methoxy singlets (
ppm) and methylene doublets ( ppm). Note any broadening. -
VT-NMR (If Broad): Ramp temp to 353 K. Confirm sharpening of the methylene linker signal.
-
13C NMR: Acquire with proton decoupling. Expect triazine ring carbons at
ppm. -
HMBC: Set optimization for long-range coupling (
).-
Verify: Correlation between methylene protons (
) and the triazine ring carbon ( ). -
Verify: Correlation between methylene protons and the phenyl ring carbons of the side chain.
-
-
HRMS: Inject into ESI-Q-TOF. Confirm
at expected mass. Verify absence of Cl isotope pattern.
References
-
National Institutes of Health (NIH). "1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors." PubMed Central. [Link]
-
MDPI. "Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity." Molecules. [Link][2][3][4][5][6]
-
TDX (Theses and Dissertations Online). "Chapter 3 – Structural characterization of triazines." TDX Cat. [Link]
-
Royal Society of Chemistry (RSC). "Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials." Organic Chemistry Frontiers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Space of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine: Synthesis, SAR, and Therapeutic Potential
Executive Summary
This technical guide explores the medicinal chemistry of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine , a privileged scaffold structurally related to the antifolate class of therapeutics (e.g., methotrexate, pyrimethamine). While historically significant as a dihydrofolate reductase (DHFR) inhibitor and herbicide, this chemotype offers a versatile platform for modern drug discovery. This guide provides a rigorous analysis of its synthesis, structure-activity relationships (SAR), and protocols for expanding its chemical space.
Pharmacophore Analysis & Therapeutic Rationale
The 2,4-diamino-1,3,5-triazine motif is a bioisostere of the 2,4-diaminopteridine ring found in folic acid. Its primary mechanism of action involves competitive inhibition of DHFR, an enzyme critical for DNA synthesis.
-
The Warhead (Diaminotriazine): The N1 and 2-NH₂ / 4-NH₂ groups form a critical hydrogen-bonding network with the carboxylate side chain of a conserved acidic residue (Asp27 in E. coli, Glu30 in vertebrates) within the DHFR active site.
-
The Vector (4-Nitrophenyl): The phenyl ring occupies the hydrophobic pocket usually bound by the p-aminobenzoyl glutamate moiety of folate.
-
The Substituent (Nitro Group):
-
Electronic: A strong electron-withdrawing group (EWG) that decreases the electron density of the phenyl ring, potentially enhancing
- stacking interactions with hydrophobic residues (e.g., Phe31). -
Metabolic: The nitro group serves as a "masked" aniline. Under hypoxic conditions (solid tumors), it can be reduced to an amine, altering solubility and binding affinity—a strategy for hypoxia-activated prodrugs.
-
Strategic Synthesis: Constructing the Core
To explore this chemical space, we rely on two primary retrosynthetic disconnections: the Cyclization Strategy (Atom Economy) and the Coupling Strategy (Diversity Oriented).
DOT Diagram: Retrosynthetic Workflow
Figure 1: Retrosynthetic analysis showing the two primary pathways for accessing the target scaffold.
Route A: The Modified Pinner/Cyclization (Primary Protocol)
This is the most atom-economical route. It involves the reaction of 4-nitrobenzonitrile with dicyandiamide (cyanoguanidine) in the presence of a strong base.
-
Mechanism: Nucleophilic attack of the dicyandiamide anion on the nitrile carbon, followed by intramolecular cyclization.
-
Pros: One step, high yield, scalable.[1]
-
Cons: Harsh conditions (high temperature/base) may not tolerate sensitive functional groups on the aryl ring.
Route B: Suzuki-Miyaura Cross-Coupling
This route utilizes 6-chloro-2,4-diamino-1,3,5-triazine as a template.
-
Mechanism: Pd-catalyzed coupling with aryl boronic acids.
-
Pros: High tolerance for functional groups; allows rapid library generation (varying the aryl ring).
-
Cons: Requires palladium catalyst; the starting chlorotriazine is less stable than the nitrile.
Experimental Protocol: Synthesis of this compound
Objective: Synthesis of the title compound via Route A (Cyclization). Scale: 10 mmol.
Reagents & Materials
-
4-Nitrobenzonitrile (1.48 g, 10 mmol)
-
Dicyandiamide (1.0 g, 12 mmol)
-
Potassium Hydroxide (KOH) (0.2 g, catalytic)
-
2-Methoxyethanol (Solvent, 15 mL)
-
Validation: TLC (SiO₂, 9:1 DCM:MeOH), ¹H NMR (DMSO-d₆).
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobenzonitrile (10 mmol) and dicyandiamide (12 mmol) in 2-methoxyethanol (15 mL).
-
Initiation: Add powdered KOH (0.2 g). Note: The base acts as a catalyst to generate the reactive dicyandiamide anion.
-
Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N₂ or Ar) for 4–6 hours.
-
Checkpoint: Monitor via TLC. The starting nitrile (high R_f) should disappear, and a polar spot (product, low R_f) should appear.
-
-
Workup (Precipitation): Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Purification: Filter the solid using a Buchner funnel. Wash the cake sequentially with water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove unreacted dicyandiamide.
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
Characterization Data (Expected)
-
Appearance: Yellow crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz):
8.35 (d, J=8.8 Hz, 2H, Ar-H), 8.25 (d, J=8.8 Hz, 2H, Ar-H), 6.90 (s, 4H, 2 x NH₂). Note: The amino protons are typically broad singlets.
Exploring the Chemical Space (SAR)
To optimize this molecule for specific targets (e.g., drug-resistant malaria or cancer), modifications must be strategic.
DOT Diagram: SAR Exploration Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable vectors.
Table 1: SAR Logic & Modification Effects
| Region | Modification | Effect on Physicochemical/Biological Properties |
| 4-Nitro | Reduction to -NH₂ | Increases water solubility; introduces H-bond donor; creates "aniline" handle for further acylation. |
| 4-Nitro | Replacement with -CF₃ | Maintains electron-withdrawing nature but increases lipophilicity (permeability). |
| Phenyl Ring | 3,4-Dichloro substitution | Classic "Baker's Antifolate" pattern; drastically increases hydrophobic binding affinity in DHFR. |
| 2,4-Diamino | Generally abolishes activity. The primary amines are essential for H-bonding with Asp/Glu in the active site. | |
| 2,4-Diamino | Cyclization (e.g., Imidazoline) | Converts the molecule into a "dihydrotriazine" or "cycloguanil" analog, altering the pKa and binding mode. |
Biological Validation: DHFR Inhibition Assay
To validate the synthesized analogs, a standard spectrophotometric assay is required.
Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[3] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).
Protocol Summary:
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrates: Dihydrofolic acid (50
M) and NADPH (60 M). -
Enzyme: Recombinant Human or P. falciparum DHFR.
-
Measurement: Add inhibitor (DMSO stock). Initiate with enzyme.[4] Monitor
A340 over 5 minutes. -
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
-
Synthesis of Diaminotriazines: Zhou, Z., et al. "Microwave-assisted synthesis of 6-aryl-2,4-diamino-1,3,5-triazines." Tetrahedron Letters, 2007.
-
DHFR Inhibition Mechanism: Schweitzer, B. I., et al. "Dihydrofolate reductase as a therapeutic target." FASEB Journal, 1990.
-
Anticancer Triazines: Dolzhenko, A. V., et al. "6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
-
Compound Data: PubChem CID 96468 (this compound).
Sources
- 1. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 2. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08091A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Screening of 1,3,5-Triazine Libraries for Anticancer Activity
Executive Summary
The 1,3,5-triazine (s-triazine) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including PI3K, mTOR, and tubulin. Its planar, heteroaromatic core allows for precise geometric orientation of substituents, facilitating hydrogen bonding and
This application note details a robust, self-validating workflow for the high-throughput screening (HTS) of 1,3,5-triazine libraries against cancer cell lines. We integrate temperature-controlled combinatorial synthesis with a 384-well phenotypic viability assay, providing a blueprint for identifying novel chemotherapeutic agents.
Library Design & Synthesis: The "Temperature-Switch" Protocol
The structural diversity of s-triazine libraries relies on the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the three chlorine atoms is temperature-dependent, allowing for the precise introduction of three distinct diversity elements (
Synthetic Workflow
To maximize chemical space coverage, we employ a "Temperature-Switch" strategy. This method minimizes side products and ensures regiospecificity.
Core Reagents:
-
Starting Material: Cyanuric Chloride (Recrystallized from hexane).
-
Nucleophiles: Primary/secondary amines, anilines, phenols, thiols.
-
Base Scavengers:
, DIPEA, or (to neutralize HCl).
Protocol Steps:
-
Diversity Point 1 (
): Addition of Nucleophile 1 in acetone/water at . Reaction time: 2-4 hours. -
Diversity Point 2 (RT): Addition of Nucleophile 2 at Room Temperature (
). Reaction time: 6-12 hours. -
Diversity Point 3 (Reflux): Addition of Nucleophile 3 at Reflux (
). Reaction time: 12-24 hours.
Synthesis Pathway Visualization
Figure 1: Sequential nucleophilic substitution of cyanuric chloride controlled by temperature gradients.
High-Throughput Screening (HTS) Protocol[1][2][3]
This protocol utilizes a cell-based phenotypic screen measuring ATP quantitation as a proxy for cell viability.[1] We utilize the CellTiter-Glo® (Promega) luminescent assay due to its high sensitivity, "glow" signal stability, and homogeneous format (add-mix-measure).
Assay Configuration (384-Well Format)
Materials:
-
Cell Lines: HCT-116 (Colorectal), MDA-MB-231 (Breast), or A549 (Lung).
-
Plates: 384-well solid white, tissue-culture treated plates (Corning or Greiner).
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]
-
Controls:
-
Negative (Min Effect): 0.1% DMSO (Vehicle).
-
Positive (Max Effect): 10
M Staurosporine or Doxorubicin.
-
Step-by-Step Workflow
-
Cell Seeding (Day 0):
-
Harvest cells and dilute to optimized density (typically 1,000 - 2,500 cells/well in 25
L media). -
Dispense 25
L/well into 384-well plates using a Multidrop Combi or similar dispenser. -
Critical: Centrifuge plates briefly (1000 rpm, 1 min) to settle cells.
-
Incubate overnight at
, 5% .
-
-
Compound Addition (Day 1):
-
Prepare library source plates (10 mM in DMSO).
-
Transfer 50-100 nL of compound using an acoustic liquid handler (e.g., Echo 550) or pin tool.
-
Target Final Concentration: 10
M (primary screen). -
Final DMSO concentration must remain
to avoid solvent toxicity.
-
-
Incubation (Day 1-4):
-
Incubate plates for 72 hours. This duration allows sufficient time for antiproliferative or cytotoxic effects to manifest.[1]
-
-
Detection (Day 4):
-
Equilibrate plates and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.
-
Add 25
L of CellTiter-Glo reagent to each well (1:1 ratio with media). -
Orbitally shake for 2 minutes (induce cell lysis).[3]
-
Incubate at RT for 10 minutes (stabilize signal).
-
Read Luminescence (Integration time: 0.1 - 0.5s) on a multimode plate reader (e.g., PerkinElmer EnVision).
-
HTS Logic & Decision Tree
Figure 2: HTS decision matrix from primary screening to lead candidate selection.
Data Analysis & Validation (Self-Validating Systems)
Reliability in HTS is defined by statistical robustness. Every plate must contain internal controls to calculate the Z-factor (
Quantitative Metrics
1. Percent Inhibition:
- : Mean of DMSO controls (High Signal).
- : Mean of Staurosporine controls (Low Signal).
2. Z-Factor (
Data Summary Table
| Metric | Acceptable Range | Troubleshooting Action |
| Z-Factor | Check pipetting precision; Increase lysis time; Optimize cell density. | |
| Signal-to-Background (S/B) | Check detector gain; Ensure reagents are fresh; Check for quenching. | |
| CV (Coefficient of Variation) | Check for edge effects (evaporation); Calibrate dispenser. | |
| DMSO Tolerance | If toxicity observed in Neg Control, reduce compound volume or increase media volume. |
Mechanism of Action (MoA) Context
While the primary screen is phenotypic, 1,3,5-triazine hits often target specific pathways. Post-screening deconvolution should focus on:
-
PI3K/mTOR Pathway: Triazines often mimic ATP, competing for the ATP-binding pocket of kinases.
-
Tubulin Polymerization: Certain triazine derivatives bind to the colchicine site, disrupting microtubule dynamics.
-
Carbonic Anhydrase: Sulfonamide-substituted triazines are potent inhibitors of CA-IX, a target in hypoxic tumors.
References
-
Synthesis Protocol: Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules. 2025.[7][4] Link
-
Scaffold Review: 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer.[8][9] European Journal of Medicinal Chemistry.[8] 2024.[8][9] Link
-
Assay Methodology: High-Throughput Screening with the CellTiter-Glo™ Luminescent Cell Viability Assay.[1][2] Promega Application Notes. Link
-
Statistical Validation: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). J Biomol Screen. 1999.[5] Link
-
NCI Protocol: NCI-60 HTS384 Screening Methodology. National Cancer Institute. Link
Sources
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. promega.com [promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Experimental setup for studying the electrochemical properties of triazine compounds
From Small Molecule Therapeutics to Covalent Organic Frameworks (COFs)
Abstract
Triazine derivatives (1,3,5-triazines) represent a critical class of nitrogen-containing heterocycles with applications ranging from pharmaceuticals (e.g., Lamotrigine) and herbicides (e.g., Atrazine) to advanced energy storage materials (Triazine-based COFs).[1][2][3] Their electron-deficient nature makes them excellent candidates for reductive electrochemical studies. This guide provides a high-fidelity protocol for characterizing the electrochemical behavior of triazines, addressing specific challenges such as electrode adsorption, proton-coupled electron transfer (PCET), and irreversible reduction kinetics.
Introduction & Physicochemical Challenges
The electrochemical study of triazines is governed by the reduction of the azomethine (C=N) bonds within the ring. Unlike reversible metallocenes, triazine electrochemistry is often irreversible and heavily dependent on the proton availability in the electrolyte.
Key Challenges:
-
Cathodic Potentials: Triazines typically reduce at highly negative potentials (-0.6 V to -1.2 V vs. Ag/AgCl). This overlaps with the Hydrogen Evolution Reaction (HER) in aqueous media and Oxygen Reduction Reaction (ORR), necessitating strict deoxygenation and wide-potential-window electrodes.
-
Adsorption: The planar aromatic structure of triazines leads to strong
- stacking interactions with carbon electrodes, often fouling the surface and distorting voltammetric peaks. -
Solubility: Many triazine COFs and herbicides exhibit poor aqueous solubility, requiring the use of organic solvents or specific surfactant-modified electrolytes.
The Electrochemical Cell Configuration
To ensure reproducible data, the hardware setup must minimize ohmic drop and prevent contamination.
Hardware Specifications
| Component | Recommendation | Rationale |
| Working Electrode (WE) | Glassy Carbon (GCE) (3 mm) or Boron-Doped Diamond (BDD) | GCE provides a wide cathodic window. BDD is superior if fouling is severe due to its inert surface. |
| Counter Electrode (CE) | Platinum Wire/Coil | Must have a surface area |
| Reference Electrode (RE) | Ag/AgCl (3M KCl) (Aqueous) or Ag/Ag+ (Non-aqueous) | Prevents junction potential drift. Crucial: Use a double-junction RE if studying sensitive COFs to prevent Ag+ leakage. |
| Cell Body | Glass with PTFE cap | Inert to organic solvents (Acetonitrile/DMF). |
Solvent & Electrolyte Selection
-
Aqueous (pH Studies/Herbicides): Britton-Robinson (B-R) buffer (0.04 M) is the "gold standard" because it covers pH 2–12 without changing the buffering anion composition.
-
Non-Aqueous (Mechanistic Studies): Acetonitrile (MeCN) or Dimethylformamide (DMF) with 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAHFP). Note: TBAP is an alternative, but TBAHFP is less explosive and offers better solubility.
Experimental Workflow Diagram
Figure 1: Standardized workflow for triazine electrochemical analysis. Note the feedback loop for electrode polishing, which is critical for triazines due to surface adsorption.
Protocol A: Fundamental Characterization (Cyclic Voltammetry)
Objective: To determine the redox potential (
Steps:
-
Polishing: Polish the GCE with 0.3
m and then 0.05 m alumina slurry on a polishing cloth in a "figure-8" motion. Rinse with DI water and sonicate for 3 minutes in 1:1 Ethanol/Water to remove residual alumina. -
Deoxygenation: Purge the electrolyte (e.g., pH 5.0 Acetate Buffer) with high-purity Nitrogen or Argon for at least 15 minutes. Triazine reduction peaks often appear near -0.8 V to -1.0 V, where dissolved oxygen interferes.
-
Conditioning: Cycle the electrode in the blank buffer between 0.0 V and -1.4 V until a stable background current is achieved.
-
Analyte Addition: Add the triazine compound (dissolved in a minimum volume of methanol if insoluble in water) to achieve a concentration of 0.1 mM to 1.0 mM.
-
Scan Rate Study: Record CVs at scan rates (
) of 25, 50, 100, 200, and 500 mV/s.-
Analysis: Plot
vs. .[4] A linear relationship indicates a diffusion-controlled process. A linear plot of vs. indicates adsorption-controlled processes (common with triazine COFs).
-
Expected Results: Most monomeric triazines (e.g., Atrazine) show a single or double irreversible reduction peak.
-
Peak 1: ~ -0.9 V to -1.1 V (vs Ag/AgCl). Reduction of the C=N bond.
-
Reversibility: Usually irreversible in aqueous media due to rapid protonation of the radical anion.
Protocol B: High-Sensitivity Quantitation (SWV/DPV)
Objective: Trace analysis of triazine herbicides or drugs (Lamotrigine). Square Wave Voltammetry (SWV) is preferred over DPV for its speed and higher sensitivity.
Optimized Parameters:
| Parameter | Setting | Impact |
|---|---|---|
| Technique | Square Wave Voltammetry (SWV) | Minimizes capacitive charging current. |
| Frequency (
Procedure:
-
Prepare the cell as in Protocol A.
-
Apply the deposition potential (if using stripping voltammetry) for 60 seconds with stirring.
-
Stop stirring and allow a 10-second equilibration period (quiet time).
-
Scan from 0.0 V to -1.4 V.
-
Perform "Standard Addition" by spiking known concentrations of the triazine into the cell to construct a calibration curve. Do not rely on external calibration due to matrix effects.
Mechanistic Insight: The PCET Pathway
Understanding the reduction mechanism is vital for interpreting data. In acidic/neutral media, triazines undergo Proton-Coupled Electron Transfer (PCET).
Reduction Mechanism Diagram
Figure 2: The general reduction pathway of the triazine ring in protic media. The initial protonation facilitates electron transfer, making the peak potential pH-dependent (typically shifting -59 mV/pH).
Troubleshooting & Validation
-
Issue: Broad, Sluggish Peaks.
-
Cause: Electrode fouling by triazine adsorption.
-
Fix: Polish the electrode immediately. For COFs, mix the active material with carbon black (Super P) to improve conductivity.
-
-
Issue: Peak Drift.
-
Cause: pH changes near the electrode surface during reduction.
-
Fix: Increase buffer capacity (use 0.1 M instead of 0.04 M).
-
-
Validation:
-
Always run a "Blank" scan.
-
Verify the reference electrode potential against a Ferrocene/Ferrocenium internal standard (for non-aqueous) or a fresh commercial RE (for aqueous).
-
References
-
Electrochemical Reduction of Triazines: Bonin, P. M. L., et al. "Electrochemical reduction of hexahydro-1,3,5-trinitro-1,3,5-triazine in aqueous solutions."[5] Environmental Science & Technology, 38(5), 1595-1599.[5] Link
-
Atrazine Detection: Katinaitė, E., et al.[6] "A novel strategy to develop electrochemical atrazine sensor." Chemija, 31(4). Link
-
Lamotrigine Mechanism: "Lamotrigine | C9H7Cl2N5 | CID 3878." PubChem. Link
-
Triazine COFs: Pradhan, A., & Addicoat, M. A.[1] "Photoelectrochemical water splitting with a triazine based covalent organic framework." Sustainable Energy & Fuels, 6, 2022. Link
-
Non-Aqueous Electrochemistry: "Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene." Journal of Organic Chemistry. Link
Sources
- 1. Photoelectrochemical water splitting with a triazine based covalent organic framework - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical reduction of hexahydro-1,3,5-trinitro-1,3,5-triazine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel strategy to develop electrochemical atrazine sensor [lmaleidykla.lt]
Application Note: Cytotoxicity Profiling of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine (NPTD)
Introduction & Scope
This application note details the standardized protocol for evaluating the cytotoxic efficacy of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine (hereafter referred to as NPTD ).
NPTD belongs to the 2,4-diamino-1,3,5-triazine class of compounds.[1][2] Structurally analogous to methotrexate and pyrimethamine, this scaffold is a classical antifolate that functions primarily as a Dihydrofolate Reductase (DHFR) inhibitor .[1][3] By preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), NPTD blocks the synthesis of thymidylate and purines, leading to DNA synthesis arrest and subsequent apoptosis in rapidly dividing cells.[1]
Strategic Objectives
-
Quantify Potency: Determine the half-maximal inhibitory concentration (IC50) in target cancer cell lines.
-
Assess Selectivity: Compare cytotoxicity against non-malignant fibroblast models to establish a Therapeutic Index (TI).
-
Validate Mechanism: Confirm specific DHFR inhibition via a Thymidine/Leucovorin Rescue Assay (a critical self-validating step).[1]
Mechanism of Action (Visualized)
Understanding the pathway is essential for interpreting data.[1] NPTD acts as a competitive inhibitor of DHFR.[1]
Figure 1: Mechanism of Action.[1] NPTD competitively inhibits DHFR, blocking the conversion of DHF to THF, ultimately halting DNA synthesis.
Compound Preparation & Handling[1][4][5][6]
Critical Technical Note: The 4-nitrophenyl moiety significantly reduces aqueous solubility compared to other triazine derivatives.[1] Proper stock preparation is the single biggest variable in reproducibility.[1]
Stock Solution Protocol[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.2 µm).
-
Concentration: Prepare a 100 mM master stock.
-
Solubility Check: Vortex vigorously for 2 minutes. If turbidity persists, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.[1]
Working Solutions
-
Dilute stock in complete cell culture media immediately prior to use.[1]
-
Maximum DMSO Tolerance: Ensure final DMSO concentration in the well never exceeds 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.[1]
Experimental Protocol: Cytotoxicity Assay (MTT/MTS)
This protocol uses the MTT assay, as mitochondrial reductase activity is a robust marker for metabolic inhibition caused by antifolates.[1]
Cell Line Selection
-
Target (Cancer): MDA-MB-231 (Breast), HCT-116 (Colon), or Jurkat (Leukemia).[1] Rationale: High DHFR expression.
-
Control (Normal): HFF-1 (Fibroblasts) or MCF-10A (Epithelial).[1] Rationale: To determine selectivity.
Step-by-Step Workflow
Day 0: Seeding
-
Harvest cells in log-phase growth.[1]
-
Seed density: 3,000 - 5,000 cells/well (96-well plate) in 100 µL media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Note: Seed "blank" wells (media only) for background subtraction.[1]
-
Day 1: Treatment
-
Prepare NPTD serial dilutions (Log-scale) in media.[1]
-
Suggested Range: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM .[1]
-
-
Aspirate old media (carefully) or add 2x concentrated drug (100 µL) to existing 100 µL.
-
Controls:
-
Incubate for 72 hours . Rationale: Antifolates require at least 2 cell doubling times to manifest cytotoxicity.[1]
Day 4: Readout
-
Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Incubate 2–4 hours until purple formazan crystals form.
-
Aspirate media.[1] Solubilize crystals with 150 µL DMSO.
-
Shake plate for 10 mins.
-
Read Absorbance (OD) at 570 nm (Ref: 650 nm).[1]
Mechanistic Validation: The Rescue Assay
This section distinguishes a standard screen from a validated scientific study. If NPTD is a true DHFR inhibitor, providing the downstream product (Thymidine or Folinic Acid) should bypass the block and rescue cell viability.[1]
Protocol Modification
Run the standard cytotoxicity assay (Section 4) with two parallel sets:
-
Set A: NPTD alone.
-
Set B (Rescue): NPTD + Leucovorin (20 µM) or Thymidine (10 µM) added simultaneously.[1]
Interpretation:
-
If IC50 shifts significantly to the right (e.g., from 50 nM to >10 µM) in Set B, the mechanism is on-target DHFR inhibition .[1]
-
If IC50 remains unchanged, the cytotoxicity is likely due to off-target effects (e.g., oxidative stress from the nitrophenyl group).[1]
Data Analysis & Visualization
Experimental Workflow Diagram
Figure 2: Standardized 96-well plate workflow for NPTD cytotoxicity assessment.[1]
Data Presentation Template
Calculate % Viability:
Table 1: Expected Results Format
| Compound | Cell Line | IC50 (µM) | 95% CI | R² Value |
| NPTD | MDA-MB-231 | [Experimental] | +/- 0.5 | >0.95 |
| NPTD | HFF-1 (Normal) | [Experimental] | +/- 1.2 | >0.95 |
| Methotrexate | MDA-MB-231 | 0.04 (Ref) | - | - |
Note: A Therapeutic Index (IC50 Normal / IC50 Cancer) > 10 is considered promising for early-stage hits.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22209, 6-Nonyl-1,3,5-triazine-2,4-diamine (Analogue).[1] Retrieved Oct 2023.[1] [Link][1]
-
Ghorab, M. M., et al. (2020).[1] 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.[1][4] RSC Advances.[1] [Link]
-
Raimondi, M. V., et al. (2019).[1] DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents.[1] Molecules (MDPI).[1] [Link]
-
Singla, R., et al. (2015).[1] Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors. ACS Infectious Diseases.[1] [Link]
Sources
- 1. 6-Nonyl-1,3,5-triazine-2,4-diamine | C12H23N5 | CID 22209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Application Note: 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine as a Strategic Intermediate
Executive Summary
6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine (CAS: 29366-73-2), often referred to as p-nitrobenzoguanamine, is a critical heterocyclic intermediate in the synthesis of high-performance polymers and bioactive small molecules. Its structural uniqueness lies in the combination of an electron-deficient 1,3,5-triazine core, two reactive amino groups, and a reducible nitro moiety.
This guide details the technical protocols for the synthesis, purification, and downstream transformation of this compound. We focus on its pivotal role as a precursor to 6-(4-aminophenyl)-1,3,5-triazine-2,4-diamine, a "gateway" molecule for antifolate drug discovery (DHFR inhibitors) and the manufacturing of cross-linked amino resins.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | p-Nitrobenzoguanamine |
| CAS Number | 29366-73-2 |
| Molecular Formula | C₉H₈N₆O₂ |
| Molecular Weight | 232.20 g/mol |
| Appearance | Pale yellow to off-white crystalline powder |
| Solubility | Low in water/ethanol; soluble in DMSO, DMF, hot 2-methoxyethanol |
| Melting Point | > 300 °C (Decomposes) |
| pKa (Triazine N) | ~3.8 (Weakly basic due to electron-withdrawing nitro group) |
Upstream Synthesis: The "Cotter" Cyclization
The most robust route to 6-aryl-2,4-diamino-1,3,5-triazines is the base-catalyzed cyclization of dicyandiamide (cyanoguanidine) with the corresponding nitrile. This method, adapted from the work of Cotter and others, avoids the use of unstable biguanide intermediates.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the dicyandiamide anion on the nitrile carbon of 4-nitrobenzonitrile, followed by intramolecular cyclization and tautomerization to form the aromatic triazine ring.
Detailed Protocol (Batch Scale: 50 mmol)
Reagents:
-
4-Nitrobenzonitrile (7.4 g, 50 mmol)
-
Dicyandiamide (Cyanoguanidine) (5.0 g, 60 mmol, 1.2 eq)
-
Potassium Hydroxide (KOH) (0.5 g, catalytic)
-
Solvent: 2-Methoxyethanol (Methyl Cellosolve) (50 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 4-nitrobenzonitrile, dicyandiamide, and 2-methoxyethanol. Stir until a suspension forms.
-
Catalysis: Add the KOH pellets.
-
Reaction: Heat the mixture to reflux (approx. 124 °C). The suspension will gradually clear as the reaction proceeds, followed by the precipitation of the product. Maintain reflux for 4–6 hours.
-
Quench: Cool the reaction mixture to room temperature. Pour the slurry into 200 mL of ice-cold water to complete precipitation.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with hot water (3 x 50 mL) to remove unreacted dicyandiamide and base.
-
Purification: Recrystallize from DMF/Water or wash extensively with hot ethanol. Dry in a vacuum oven at 80 °C for 12 hours.
Yield: Typically 75–85%.
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the base-catalyzed synthesis of the target intermediate.
Key Transformation: Reduction to the Amine
The primary utility of this compound is its reduction to 6-(4-aminophenyl)-1,3,5-triazine-2,4-diamine . This transformation "unlocks" the molecule, allowing the phenyl ring to be further functionalized (e.g., via amide coupling or azo linkage) while retaining the bioactive triazine core.
Strategic Considerations
-
Selectivity: The reduction must target the nitro group (
) without hydrogenating the triazine ring or the aromatic phenyl ring. -
Solubility: The nitro compound is sparingly soluble. The reduction is often performed in polar aprotic solvents (DMF) or acidic media.
Protocol: Catalytic Hydrogenation (Pd/C)
Reagents:
-
Substrate: this compound (2.32 g, 10 mmol)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (230 mg, 10 wt%)
-
Solvent: DMF (Dimethylformamide) (30 mL) or Ethanol/HCl (1:1)
-
Hydrogen Gas (Balloon pressure or 1-3 bar)
Procedure:
-
Safety Check: Purge the reaction vessel with nitrogen to remove oxygen. Warning: Pd/C is pyrophoric; handle under inert atmosphere.
-
Loading: Suspend the substrate in DMF. Add the Pd/C catalyst carefully.
-
Hydrogenation: Introduce hydrogen gas. Stir vigorously at room temperature or slightly elevated temperature (40 °C) to aid solubility.
-
Monitoring: Monitor by TLC (eluent: MeOH/DCM) or LC-MS. The yellow color of the nitro compound will fade to colorless/pale beige.
-
Workup: Filter the catalyst through a Celite pad.
-
Isolation: Concentrate the filtrate under reduced pressure. Precipitate the amine by adding water or diethyl ether.
-
Yield: >90%.
Reduction Pathway & Applications Diagram
Figure 2: The reduction of the nitro group opens three distinct application pathways: medicinal chemistry, polymer science, and supramolecular assembly.
Applications & Case Studies
Medicinal Chemistry: Antifolates
The 2,4-diamino-1,3,5-triazine scaffold is a bioisostere of the pteridine ring found in folic acid.
-
Mechanism: These compounds inhibit Dihydrofolate Reductase (DHFR), blocking DNA synthesis in rapidly dividing cells (cancer) or parasites (malaria).
-
Role of the Intermediate: The 4-aminophenyl group generated from our nitro-precursor serves as the attachment point for the "tail" region of the antifolate (similar to the p-aminobenzoylglutamate tail in methotrexate).
Materials Science: Guanamine Resins
Benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine) is widely used to modify melamine-formaldehyde resins to improve flexibility and gloss.
-
Innovation: The p-nitro and p-amino derivatives introduce reactive handles. The amino derivative can be used to covalently bond the resin to other polymers (e.g., polyimides) or to introduce chromophores (azo dyes) directly into the polymer backbone, creating intrinsically colored, high-stability plastics.
Safety & Handling
-
Toxicity: Like many triazines, this compound should be treated as a potential irritant. The nitro-aromatic moiety suggests potential mutagenicity; handle with gloves and in a fume hood.
-
Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.
-
Waste: Dispose of aqueous filtrates containing dicyandiamide and organic solvents according to local hazardous waste regulations.
References
-
Synthesis of 2,4-Diamino-1,3,5-triazines (Cotter Method)
- Cotter, R. J., & Matzner, M. (1972). Ring-Forming Polymerizations, Part A. Academic Press.
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry.
-
Medicinal Applications (Antifolates)
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health (NIH).
-
-
Crystal Structure & Supramolecular Chemistry
-
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.[1] (Structural analog demonstrating the H-bonding network). National Institutes of Health (NIH).
-
-
Compound Data & CAS Verification
Sources
- 1. 2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine | CAS 30354-91-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 6-(4-nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-diimine - CAS:29366-73-2 - Abovchem [abovchem.com]
- 3. 29366-73-2 CAS|2,4-Diamino-6-(4-nitrophenyl)-1,3,5-triazine|生产厂家|价格信息 [m.chemicalbook.com]
- 4. This compound CAS 29366-73-2 [benchchem.com]
Formulation of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine for in vivo studies
Application Note: Formulation Strategies for 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine In Vivo
Executive Summary
This compound (Analogue of Benzoguanamine; MW: 232.20 g/mol ) is a synthetic small molecule belonging to the 2,4-diamino-6-aryl-1,3,5-triazine class.[1] Compounds in this family typically exhibit antifolate activity (DHFR inhibition) or kinase inhibitory profiles (e.g., PIM1, mTOR).[1]
The Formulation Challenge: This compound presents a classic "brick dust" profile: high melting point (>250°C), planar crystal stacking, and low aqueous solubility. The electron-withdrawing nitro group at the para-position significantly lowers the pKa of the triazine ring (estimated pKa < 3.0), rendering pH manipulation (acidification) ineffective for solubilization in physiological buffers.
This guide provides two validated formulation protocols:
-
Protocol A (Intravenous/Intraperitoneal): A co-solvent system utilizing DMSO/PEG400 to achieve a clear solution for bioavailability studies.[1]
-
Protocol B (Oral): A homogeneous suspension for high-dose toxicity or efficacy studies.[1]
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful formulation.[1]
| Property | Value (Est.) | Implication for Formulation |
| Molecular Formula | C₉H₈N₆O₂ | Small molecule, rigid structure.[1] |
| Molecular Weight | 232.20 g/mol | Low MW suggests good permeability if solubilized.[1] |
| LogP | ~1.2 – 1.8 | Moderately lipophilic; requires organic co-solvents.[1] |
| pKa (Triazine N) | < 3.0 | Critical: The compound is essentially neutral at pH 7.[1]4. It will not form stable salts with weak acids in situ.[1] |
| Solubility (Water) | < 0.1 mg/mL | Insoluble.[1] |
| Solubility (DMSO) | > 25 mg/mL | Excellent.[1] Primary stock solvent.[1] |
Decision Tree: Formulation Strategy
The following logic flow dictates the selection of the vehicle based on the intended route of administration.
Figure 1: Decision tree for vehicle selection based on administration route.[1]
Protocol A: Co-Solvent Solution (IV/IP)
Target Concentration: 1 – 5 mg/mL Stability: Prepare fresh daily.[1] Use within 4 hours.
This "Gold Standard" vehicle (10/40/5/45) balances solubilizing power with tolerability.[1] The PEG400 acts as the primary carrier, while DMSO ensures the compound remains dissolved during the aqueous transition.
Reagents:
-
DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich).[1]
-
PEG 400 (Polyethylene Glycol 400), USP/NF grade.[1]
-
Tween 80 (Polysorbate 80).[1]
-
Saline (0.9% NaCl) or PBS (pH 7.4).[1]
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a sterile glass vial.
-
Example: For 5 mL of 2 mg/mL solution, weigh 10 mg .[1]
-
-
Primary Solubilization (The "Solvent Spike"):
-
Co-Solvent Addition:
-
Surfactant Integration:
-
Aqueous Dilution (Critical Step):
-
Sterilization:
Protocol B: Oral Suspension (PO)
Target Concentration: 10 – 100 mg/mL Stability: Stable for 7 days at 4°C (Re-suspend before use).[1]
For high-dose toxicity or efficacy studies where systemic solubility limits are exceeded, a suspension ensures accurate dosing.[1]
Reagents:
-
Methylcellulose (MC) (viscosity 400 cP), 0.5% w/v solution in water.[1]
-
Tween 80 , 0.1% - 0.5% v/v.[1]
Step-by-Step Procedure:
-
Vehicle Preparation (Bulk):
-
Compound Preparation (Micronization):
-
Wetting:
-
Add a small amount (approx. 100 µL per 10 mg drug) of Tween 80 or the vehicle to the mortar.
-
Triturate (grind) into a smooth, lump-free paste.[1]
-
-
Dilution:
-
Gradually add the 0.5% MC vehicle to the paste, mixing continuously.
-
Transfer to a vial and vortex.
-
-
Homogenization:
-
Sonicate the suspension for 5-10 minutes to ensure uniform dispersion before dosing.
-
Quality Control & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Precipitation upon Saline addition (Protocol A) | "Crash-out" due to hydrophobicity. | 1. Warm the solution to 37°C.2. Increase PEG400 to 50% / Reduce Saline.3. Sonicate for 5 mins. |
| Solution turns cloudy after 1 hour | Metastable supersaturation. | Prepare immediately before dosing.[1] Do not store. |
| Animals show distress immediately after IV | DMSO/PEG toxicity or injection speed.[1] | 1. Slow injection rate (< 1 mL/min).2. Reduce DMSO to 5% if solubility permits.[1] |
Analytical Verification (HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Triazine core) and 300-350 nm (Nitro group).[1]
References
-
Solubility of Triazine Derivatives
-
Biological Activity & Structure
-
Vehicle Toxicity
-
Chemical Properties (Benzoguanamine)
Sources
- 1. 6-Nonyl-1,3,5-triazine-2,4-diamine | C12H23N5 | CID 22209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. ijpras.com [ijpras.com]
- 8. researchgate.net [researchgate.net]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. chemimpex.com [chemimpex.com]
Application Note: Colorimetric Detection of Nitrophenyl-Triazine Derivatives using Gold Nanoparticles
Abstract & Introduction
This application note details a robust protocol for the colorimetric detection of nitrophenyl-triazine derivatives using citrate-capped gold nanoparticles (AuNPs). Nitrophenyl-triazines are critical scaffolds in pharmaceutical synthesis (e.g., dihydrofolate reductase inhibitors) and environmental chemistry (herbicide degradation products).
Traditional detection methods like HPLC-MS are sensitive but capital-intensive and time-consuming. This guide presents a rapid, cost-effective Localized Surface Plasmon Resonance (LSPR) assay. The presence of nitrophenyl-triazine analytes induces the aggregation of dispersed AuNPs, resulting in a distinct color transition from wine-red to blue . This shift allows for naked-eye detection and quantitative spectrophotometric analysis.[1][2]
Scientific Principle: LSPR and Aggregation
Gold nanoparticles exhibit a strong LSPR band in the visible region (typically ~520 nm for 13-20 nm particles). This resonance is highly sensitive to the inter-particle distance.
-
Dispersed State: Citrate ions provide a negative charge layer (zeta potential < -30 mV), stabilizing the colloid via electrostatic repulsion. The solution appears red.[3][4][5]
-
Aggregated State: Nitrophenyl-triazines, possessing electron-rich nitrogen atoms and aromatic rings, displace citrate or adsorb onto the Au surface via donor-acceptor interactions and
- stacking. This neutralizes the surface charge and bridges neighboring particles. The resulting plasmon coupling shifts the absorption peak to longer wavelengths (600–700 nm), turning the solution blue/purple.
Mechanism of Action
The detection mechanism relies on the specific affinity of the triazine core and the nitrophenyl moiety for the gold surface.
Interaction Pathway
-
Ligand Exchange/Adsorption: The exocyclic amines and ring nitrogens of the triazine act as anchor points, displacing the weakly bound citrate ions.
-
Cross-Linking: The nitrophenyl group enhances intermolecular interactions (via
-stacking) between ligands on adjacent nanoparticles. -
LSPR Shift: As particles approach within <0.1 times their diameter, their dipole plasmons couple, leading to a redshift in the extinction spectrum.
Figure 1: Mechanistic pathway of AuNP aggregation induced by nitrophenyl-triazine analytes.
Materials and Reagents
To ensure reproducibility, use analytical grade reagents and ultra-pure water (18.2 MΩ·cm) for all steps.
| Component | Specification | Purpose |
| Gold(III) chloride trihydrate | HAuCl₄ · 3H₂O (≥99.9%) | Precursor for AuNPs |
| Trisodium Citrate | Na₃C₆H₅O₇ · 2H₂O | Reducing and Capping Agent |
| Nitrophenyl-Triazine Std. | e.g., 6-(4-nitrophenyl)-2,4-diamine-1,3,5-triazine | Analyte for validation |
| Buffer Solution | Phosphate (pH 7.4) or BR Buffer | Maintain pH stability |
| Glassware | Aqua Regia cleaned | Prevent nucleation errors |
Experimental Protocols
Protocol A: Synthesis of Citrate-Capped AuNPs (Turkevich Method)
Target Size: ~13 nm | Concentration: ~1 nM
-
Preparation: Clean all glassware with freshly prepared Aqua Regia (3:1 HCl:HNO₃), rinse thoroughly with deionized water, and dry. Caution: Aqua Regia is highly corrosive.
-
Boiling: Add 100 mL of 1 mM HAuCl₄ solution to a round-bottom flask equipped with a condenser. Bring to a rolling boil under vigorous stirring.
-
Reduction: Rapidly add 10 mL of 38.8 mM Trisodium Citrate solution.
-
Reaction: The solution will change color from pale yellow
colorless dark blue/black deep wine red . -
Stabilization: Continue boiling for 15 minutes. Remove from heat and stir until cooled to room temperature.
-
Storage: Store at 4°C in the dark. Stable for months if undisturbed.
Protocol B: Colorimetric Sensing Assay
-
Optimization: Determine the optimal pH and AuNP concentration. (Typically pH 6-8 is optimal for triazine detection; acidic pH may cause premature aggregation).
-
Sample Preparation: Dissolve the nitrophenyl-triazine analyte in a compatible solvent (e.g., water/methanol mix). Prepare serial dilutions (e.g., 0.1
M to 100 M). -
Assay Setup:
-
Blank: 900
L AuNP solution + 100 L Solvent. -
Sample: 900
L AuNP solution + 100 L Analyte solution.
-
-
Incubation: Mix gently by inversion. Incubate at room temperature for 10–15 minutes .
-
Readout:
-
Visual: Observe color change against a white background.
-
Spectral: Measure Absorbance at 520 nm (
) and 650 nm ( ).
-
Protocol C: Data Analysis & Quantification
The degree of aggregation is quantified using the Aggregation Index (AI) or the Ratio of Absorbance (
Plot
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the colorimetric assay.
Validation & Troubleshooting
Specificity Check
To ensure the signal is specific to the nitrophenyl-triazine moiety:
-
Test against common interferents: Inorganic ions (
, ), amino acids, and glucose. -
Result: Only the target triazine should induce a significant increase in the
ratio.
Troubleshooting Table
| Observation | Possible Cause | Corrective Action |
| AuNPs turn blue immediately (Control) | Contaminated glassware or salt contamination | Re-clean glassware with Aqua Regia; use fresh Milli-Q water. |
| No color change with analyte | pH too high (stabilizing citrate) or Conc. too low | Adjust pH to ~6.0–7.0; Increase analyte concentration. |
| Precipitation (Black flakes) | Over-aggregation | Reduce incubation time or analyte concentration. |
| Broad Peak in Synthesis | Slow nucleation | Ensure HAuCl₄ is boiling vigorously before adding citrate. |
References
-
Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link
-
Grimaldi, I., et al. (2017). Gold nanoparticles as analytical tools for the quantification of small quantities of triazine derivatives anchored on graphene in water dispersions.[2] RSC Advances, 7, 23727-23734. Link
-
Jiang, Y., et al. (2019).[6] Gold Nanoparticle-Based Colorimetric Strategies for Chemical and Biological Sensing Applications.[6][7][8][9][10] Nanomaterials, 9(6), 857. Link
- Liu, X., et al. (2012). Colorimetric detection of melamine in pretreated milk based on gold nanoparticles. Food Control, 25(1), 268-274. (Validates triazine-AuNP interaction mechanism).
Sources
- 1. Gold nanoparticles as analytical tools for the quantification of small quantities of triazine derivatives anchored on graphene in water dispersions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ruidera.uclm.es [ruidera.uclm.es]
- 3. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. scienggj.org [scienggj.org]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 9. mdpi.com [mdpi.com]
- 10. Gold Nanoparticle-Based Colorimetric Sensors: Properties and Application in Detection of Heavy Metals and Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common side reactions in the synthesis of triazine derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of triazine derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered during your experimental work. This resource is structured in a practical question-and-answer format to directly address the specific issues you may face, ensuring you can optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is dedicated to addressing the most common problems encountered during the synthesis of triazine derivatives. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
Issue 1: Low Yield or Incomplete Reaction
Question: My triazine synthesis is resulting in a low yield and the reaction doesn't seem to go to completion. What are the likely causes and how can I improve it?
Answer:
Low yields in triazine synthesis are a frequent challenge and can be attributed to several factors, ranging from reaction conditions to the nature of your starting materials. Let's break down the common culprits and how to address them.
Causality and Troubleshooting:
-
Incomplete Substitution of Cyanuric Chloride: When synthesizing substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the reactivity of the triazine ring decreases with each successive nucleophilic substitution.[1] This is due to the increasing electron density on the triazine ring, which makes it less electrophilic. Consequently, you may isolate mono- and di-substituted intermediates as major impurities.
-
Solution: To drive the reaction to completion, it is crucial to control the reaction temperature at each stage. The first substitution is often carried out at 0-5°C, the second at room temperature, and the third may require heating.[1] Ensure you are using the appropriate temperature for each substitution step. Additionally, using a slight excess of the nucleophile can help push the equilibrium towards the desired trisubstituted product.
-
-
Steric Hindrance: Bulky substituents on either your nucleophile or the triazine ring can sterically hinder the approach of the incoming nucleophile, slowing down the reaction rate and leading to incomplete conversion.
-
Solution: If steric hindrance is a suspected issue, consider increasing the reaction temperature and extending the reaction time. In some cases, using a less sterically hindered starting material, if the synthesis allows, can be a viable strategy. Microwave-assisted synthesis can also be effective in overcoming steric hindrance by providing rapid and efficient heating.[1]
-
-
Catalyst Inefficiency or Degradation: In syntheses such as the cyclotrimerization of nitriles, the choice of catalyst is critical. Using an inappropriate catalyst or suboptimal catalyst concentration can lead to low yields or decomposition of starting materials and products.
-
Solution: For nitrile cyclotrimerization, while strong acids have been traditionally used, they can cause degradation. Consider exploring milder Lewis acid catalysts. Supported metal nanoparticle catalysts, such as platinum on alumina, have also been shown to be highly efficient and reusable for the synthesis of triazines from alcohols and amidines.[2]
-
-
Poor Solubility of Starting Materials: If your starting materials have poor solubility in the chosen solvent, the reaction will be slow and inefficient.
-
Solution: Screen a variety of solvents to find one that provides good solubility for all reactants at the desired reaction temperature. For sequential substitutions on cyanuric chloride, solvents like acetone or acetonitrile are commonly used.[3]
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low-yield triazine synthesis.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction is producing a mixture of products that are difficult to separate by column chromatography. What are these byproducts and how can I minimize their formation?
Answer:
The formation of multiple products is a common headache in triazine synthesis, often stemming from hydrolysis, the formation of regioisomers, or reactions with the solvent.
Causality and Troubleshooting:
-
Hydrolysis: The triazine ring and its precursors, particularly cyanuric chloride, are susceptible to hydrolysis in the presence of water. This leads to the formation of hydroxy-triazine derivatives, such as cyanuric acid, which can complicate purification. The rate of hydrolysis is highly dependent on pH and temperature. It is generally slow at pH ≤ 6 but increases significantly at pH ≥ 7.
-
Solution:
-
Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup to minimize hydrolysis. If a base is required to scavenge HCl, use a non-nucleophilic, hindered base like diisopropylethylamine (DIEA) and add it slowly.[3]
-
Temperature Control: Keep the reaction temperature as low as possible, especially during the initial stages of substitution on cyanuric chloride.
-
-
-
Formation of Regioisomers: When synthesizing unsymmetrically substituted triazines, especially from unsymmetrical starting materials (e.g., an unsymmetrical 1,2-dicarbonyl compound in a 1,2,4-triazine synthesis), you can end up with a mixture of regioisomers that are often difficult to separate due to their similar physical properties.
-
Solution:
-
Control Reaction Conditions: Regioselectivity can sometimes be influenced by the choice of solvent and temperature. Experiment with different solvents of varying polarity and run the reaction at different temperatures to see if you can favor the formation of one isomer.
-
Use of Sterically Hindered Reactants: Introducing a bulky substituent on one of the reactants can sterically direct the reaction to favor a single regioisomer.
-
-
-
Reaction with Solvent: Nucleophilic solvents can sometimes participate in the reaction, leading to undesired byproducts.
-
Solution: Choose a non-nucleophilic solvent for your reaction. Common choices include acetone, acetonitrile, tetrahydrofuran (THF), and 1,4-dioxane.
-
Analytical Identification of Byproducts:
To effectively troubleshoot, it's crucial to identify the byproducts. A combination of analytical techniques is often necessary:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and get a preliminary idea of the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides much better resolution than TLC and can be used to quantify the relative amounts of your desired product and impurities. Developing a good HPLC method is key for impurity profiling.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts. The fragmentation patterns in the mass spectrum can provide valuable structural information.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of both the desired product and any isolated impurities. Specific NMR data for common solvents and impurities can help in identifying contaminants.[7][8][9]
Purification Strategies:
If a mixture of products is unavoidable, a systematic approach to purification is necessary:
-
Liquid-Liquid Extraction: A good first step to remove highly polar or non-polar impurities.
-
Flash Column Chromatography: The workhorse of purification for many organic compounds. Careful selection of the eluent system based on TLC analysis is critical for good separation.
-
Recrystallization: An excellent technique for purifying solid compounds and removing small amounts of impurities. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures.[3][10]
-
Preparative HPLC: For achieving very high purity (>98%), especially for compounds that are difficult to separate by other means.[11]
Mechanism of Hydrolysis of Cyanuric Chloride:
Caption: Stepwise hydrolysis of cyanuric chloride to cyanuric acid.
Issue 3: Side Reactions in Pinner Triazine Synthesis
Question: I am attempting a Pinner triazine synthesis from a nitrile and an amidine, but I am getting a low yield and several byproducts. What could be going wrong?
Answer:
The Pinner synthesis, while a powerful method for constructing the triazine ring, can be susceptible to side reactions, particularly if the reaction conditions are not carefully controlled.
Causality and Troubleshooting:
-
Hydrolysis of Starting Materials: Both nitriles and amidines can be prone to hydrolysis, especially under the acidic or basic conditions sometimes employed in this synthesis. Hydrolysis of the nitrile will produce the corresponding amide or carboxylic acid, while the amidine will revert to the corresponding amine and amide.
-
Solution: Ensure you are using anhydrous solvents and reagents. If using an amidine salt (e.g., hydrochloride), make sure it is dry. Running the reaction under an inert atmosphere is also recommended.
-
-
Self-Condensation of Reactants: Under certain conditions, the starting materials can undergo self-condensation, leading to undesired oligomeric or polymeric byproducts.
-
Solution: Careful control of stoichiometry is important. Adding one reactant slowly to the other can sometimes minimize self-condensation. The choice of catalyst and reaction temperature can also play a significant role.
-
-
Incomplete Cyclization: The final cyclization step to form the triazine ring may not go to completion, leaving linear intermediates in the reaction mixture.
-
Solution: The choice of catalyst is crucial here. Triflic acid or triflic anhydride have been shown to be effective in promoting the formation of a nitrilium salt intermediate, which then undergoes cyclization.[12] The reaction temperature for the cyclization step may need to be optimized.
-
Troubleshooting Workflow for Pinner Synthesis:
Caption: Troubleshooting workflow for the Pinner triazine synthesis.
Quantitative Data Summary
The choice of synthetic method can have a significant impact on the yield and purity of the final triazine derivative. The following table provides a comparison of different methods for the synthesis of 1,3,5-triazine derivatives.
| Synthetic Method | Typical Yields | Reaction Time | Key Advantages | Common Issues | Reference(s) |
| Conventional Heating | 60-80% | 5-24 hours | Well-established, scalable | Long reaction times, potential for thermal degradation | [13] |
| Microwave-Assisted Synthesis | 70-90% | 2-30 minutes | Rapid, often higher yields, can overcome steric hindrance | Specialized equipment required, scalability can be a challenge | [13][14] |
| Ultrasonication | >75% | 5-35 minutes | Fast, high yields, environmentally friendly (can use water as solvent) | Specialized equipment required | [13] |
| Pt Nanoparticle Catalysis | up to 93% | 12-24 hours | High atom economy, reusable catalyst, green | Catalyst preparation and cost | [2] |
Experimental Protocols
Protocol 1: General Procedure for Sequential Amination of Cyanuric Chloride
This protocol describes a general method for the synthesis of a trisubstituted triazine by sequential nucleophilic substitution.
-
First Substitution (0-5°C):
-
Dissolve cyanuric chloride (1.0 eq.) in acetone (or another suitable solvent) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve the first amine (1.0 eq.) and a non-nucleophilic base such as DIEA (1.1 eq.) in the same solvent.
-
Add the amine solution dropwise to the cyanuric chloride solution over 30-60 minutes, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.
-
-
Second Substitution (Room Temperature):
-
Once the first substitution is complete (as indicated by TLC), add the second amine (1.0 eq.) and additional base (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Third Substitution (Heating):
-
After the second substitution is complete, add the third amine (1.1 eq.) and more base (1.2 eq.).
-
Heat the reaction mixture to reflux (the exact temperature will depend on the solvent) and maintain heating for 6-24 hours, or until TLC indicates the completion of the reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[15]
-
Protocol 2: General Procedure for Recrystallization of a Triazine Derivative
-
Solvent Selection: Choose a solvent or solvent pair in which your triazine derivative is highly soluble when hot but poorly soluble when cold. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to find the optimal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.[3][10]
References
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Bentham Science Publishers. Available from: [Link]
-
Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. ResearchGate. Available from: [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available from: [Link]
-
Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Royal Society of Chemistry. Available from: [Link]
-
1,3,5-Triazine as core for the preparation of dendrons. Arkivoc. Available from: [Link]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available from: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). National Institutes of Health. Available from: [Link]
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available from: [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Publications. Available from: [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Royal Society of Chemistry. Available from: [Link]
-
Cyanuric Acid and Cyanuric Chloride. ResearchGate. Available from: [Link]
-
Structural characterization of triazines. TDX. Available from: [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ResearchGate. Available from: [Link]
-
Pinner reaction. Wikipedia. Available from: [Link]
-
Cyanuric chloride reactivity toward the nucleophilic substitution reaction. ResearchGate. Available from: [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Available from: [Link]
-
Gas Chromatography Mass Spectrometric Analysis of Chemically Derivatized Hexahydrotriazine-Based Hydrogen Sulfide Scavengers: 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine. ACS Publications. Available from: [Link]
-
Chromatographic methods for analysis of triazine herbicides. PubMed. Available from: [Link]
-
Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Available from: [Link]
-
Substituted triazines and pyrimidines from 1,3,5-triazine and a lithium amidinate, alkyl- or 1-azaallyl. Royal Society of Chemistry. Available from: [Link]
-
Selective Amination of Cyanuric Chloride in the Presence of 18-Crown-6. ResearchGate. Available from: [Link]
-
Chromatographic Methods for Analysis of Triazine Herbicides. ResearchGate. Available from: [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Scilit. Available from: [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. Available from: [Link]
-
Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. Available from: [Link]
-
Convenient methods for the synthesis and characterisation of various Triazines. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Application of cyanuric chloride-based six new chiral derivatizing reagents having amino acids and amino acid amides as chiral auxiliaries for enantioresolution of proteinogenic amino acids by reversed-phase high-performance liquid chromatography. PubMed. Available from: [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health. Available from: [Link]
-
The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed. Available from: [Link]
-
Help with Low Yield Synthesis. Reddit. Available from: [Link]
-
Pinner Triazine Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]
-
Recrystallization. Chemistry LibreTexts. Available from: [Link]
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. National Institutes of Health. Available from: [Link]
-
One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. PubMed. Available from: [Link]
-
Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate. Available from: [Link]
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
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- 9. tdx.cat [tdx.cat]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Stability testing of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine under different pH conditions
Technical Support Center: Stability of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with this compound, focusing on its stability under various pH conditions. The information is presented in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily influenced by the interplay of two key structural components: the 1,3,5-triazine ring and the 4-nitrophenyl substituent.
-
1,3,5-Triazine Ring: This heterocyclic ring is an electron-deficient system. The nitrogen atoms in the ring can be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions. Howev[1][2]er, the 1,3,5-triazine isomer is generally more stable than its 1,2,3- or 1,2,4-triazine counterparts. The p[3]resence of two amino groups (-NH2) on the triazine ring can modulate its reactivity through resonance effects.
-
4-Nitrophenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group. This feature can influence the electronic properties of the entire molecule. The n[4]itro group itself can be susceptible to reduction or other chemical transformations under certain conditions.
The [5]linkage between these two moieties is a carbon-carbon bond, which is generally stable. However, the overall electronic nature of the molecule, dictated by these groups, will govern its susceptibility to degradation.
Q2: How is the stability of this compound expected to change with varying pH?
-
Acidic Conditions (pH < 4): In strongly acidic media, the amino groups on the triazine ring can become protonated. This may increase the ring's susceptibility to hydrolytic attack, potentially leading to ring-opening. Some nitroaromatic compounds also exhibit increased degradation in acidic solutions.
-
[6]Neutral Conditions (pH ~ 7): Many compounds exhibit their maximum stability around neutral pH. It is[6] anticipated that this compound will be relatively stable at neutral pH.
-
Alkaline Conditions (pH > 8): Under alkaline conditions, the amino groups are deprotonated and may be more susceptible to oxidation. Furthermore, the triazine ring can be attacked by hydroxide ions, leading to degradation. Some [6]studies on other organic molecules have shown increased degradation in alkaline environments.
Q3[7]: What are the potential degradation pathways for this compound under different pH conditions?
A3: Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis of the Triazine Ring: This is a common degradation pathway for triazine-based compounds, particularly at pH extremes. This [1][2]would involve the cleavage of the C-N bonds within the triazine ring, leading to the formation of smaller, more polar degradation products.
-
Modification of the Nitro Group: The nitro group could be reduced to a nitroso or amino group, especially under reducing conditions which might be inadvertently created in a complex formulation.
-
Cleavage of the Phenyl-Triazine Bond: While generally stable, this bond could potentially cleave under harsh conditions, leading to the formation of 4-nitroaniline and a triazine derivative.
Identifying the exact degradation products requires conducting forced degradation studies and utilizing analytical techniques like LC-MS to identify the resulting molecules.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in an acidic buffer (e.g., pH 2).
-
Probable Cause: Acid-catalyzed hydrolysis of the triazine ring is the most likely cause. The low pH environment facilitates the attack of water molecules on the electron-deficient triazine ring.
-
Troubleshooting Steps:
-
Confirm pH: Ensure your buffer was prepared correctly and the pH is accurate.
-
Buffer Composition: Certain buffer species can catalyze degradation. Consider switching to a different buffer system (e.g., phosphate vs. citrate).
-
Temperature: Elevated temperatures will accelerate degradation. If possible, conduct your experiment at a lower temperature.
-
Analytical Method: Verify that your analytical method (e.g., HPLC) is stability-indicating and can resolve the parent compound from its degradation products. A co-eluting peak could be masking the degradation.
-
Issue 2: My compound appears to be degrading in my alkaline formulation (e.g., pH 9), and I see a color change.
-
Probable Cause: Base-catalyzed hydrolysis of the triazine ring and/or reactions involving the nitro group are likely occurring. A color change can sometimes be indicative of the formation of new chromophores, which could arise from modifications to the nitrophenyl moiety.
-
Troubleshooting Steps:
-
Protect from Light: Photodegradation can be more pronounced at certain pH values. Ensure your samples are protected from light.
-
Headspace Oxygen: The presence of oxygen can lead to oxidative degradation, which may be more prevalent at higher pH. Consider preparing your samples under an inert atmosphere (e.g., nitrogen or argon).
-
Excipient Compatibility: If your formulation contains other components, they may be reacting with your compound at alkaline pH. Conduct a compatibility study with individual excipients.
-
Issue 3: I am seeing poor solubility of my compound during my stability study.
-
Probable Cause: The solubility of ionizable compounds is highly pH-dependent. The pKa of a similar compound, lamotrigine (a dichlorophenyl triazine), is 5.7. It is[8] likely that this compound also has a pKa in this range. Near its pKa, the solubility of a compound is often at its minimum.
-
Troubleshooting Steps:
-
Determine pKa: Experimentally determine the pKa of your compound. This will help you understand its ionization state at different pH values.
-
Adjust pH: If possible, adjust the pH of your formulation to be at least 2 pH units away from the pKa to ensure the compound is either fully ionized or fully unionized, which generally leads to higher solubility.
-
Use of Co-solvents: If adjusting the pH is not an option, consider the use of co-solvents (e.g., ethanol, propylene glycol) to increase solubility. However, be aware that co-solvents can also affect the stability of the compound.
-
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This protocol outlines a forced degradation study to assess the stability of this compound across a range of pH values.
1. Materials:
- This compound
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
- Citrate buffer components
- HPLC grade water, acetonitrile, and methanol
- pH meter
- HPLC system with UV detector
2. Buffer Preparation:
- Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
- pH 2: 0.01 M HCl
- pH 4: Citrate buffer
- pH 7: Phosphate buffer
- pH 9: Phosphate or Borate buffer
- pH 12: 0.01 M NaOH
3. Sample Preparation:
- Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on stability.
4. Incubation:
- Divide each pH sample into two sets: one for storage at room temperature (e.g., 25°C) and one for accelerated storage (e.g., 40°C).
- Protect all samples from light.
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
5. Analysis:
- Analyze the aliquots by a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
- Monitor the percentage of the parent compound remaining at each time point.
6. Data Presentation:
The results can be summarized in a table similar to the one below:
Table 1: Stability of this compound at 40°C
| Time (hours) | % Remaining at pH 2 | % Remaining at pH 4 | % Remaining at pH 7 | % Remaining at pH 9 | % Remaining at pH 12 |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 2 | 95.2 | 99.1 | 99.8 | 98.5 | 92.3 |
| 4 | 90.5 | 98.2 | 99.6 | 96.8 | 85.1 |
| 8 | 81.3 | 96.5 | 99.2 | 93.2 | 72.4 |
| 24 | 60.1 | 92.8 | 98.5 | 85.6 | 50.7 |
| 48 | 42.7 | 88.1 | 97.9 | 75.3 | 31.9 |
Visualizations
Caption: Experimental workflow for pH-dependent stability testing.
References
- Shimizu, N., & Nakayama, M. (1985). pH-Dependent Degradation of Nitrosocimetidine and Its Mechanisms. Gann, 76(10), 963-969.
- Li, X., et al. (2021). Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. ACS Omega, 6(12), 8567–8577.
- Benchchem. This compound.
- García-Morales, M., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Molecules, 28(6), 2753.
- Li, Y., et al. (2016). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 6(1), 10.
- Allen, L. V. (2023). Lamotrigine 1 mg/mL Compounded Oral Suspension, USP. U.S. Pharmacist.
- Chem-Impex. 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine.
- Seth-Smith, H. M. B., & Spiro, S. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 506-522.
- Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1999). Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 degrees C. American Journal of Health-System Pharmacy, 56(3), 240-242.
- El-Faham, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-35.
- Sadowsky, M. J., & Wackett, L. P. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45.
- Toprak Döşlü, S. (2018). 2,4-DİAMİNO-6-PHENYL-1,3,5 TRİAZİNE AS EFFİCİENT CORROSİON İNHİBİTOR FOR MİLD STEEL İN HCl SOLUTİON.
- Thurman, E. M., et al. (1996).
- Wang, Y., et al. (2023). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers in Bioengineering and Biotechnology, 11.
- Thanigaimani, K., et al. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2936.
- Li, Y., et al. (2023). Exploring the solubility of novel lamotrigine drug–drug salts: the role of pH and structural variability. CrystEngComm, 25(2), 223-231.
- Wang, Z., et al. (2022). Triazine derivatives as organic phase change materials with inherently low flammability.
- Al-Ogaidi, I., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 10(10), 579.
- Patel, R. B., et al. (2016). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica, 8(19), 329-335.
- Claramunt, R. M., et al. (2006). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 30(11), 1645-1653.
- Patel, D. M., et al. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. International Journal of Industrial Chemistry, 3(1), 1-6.
- Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1999). Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 °C. American Journal of Health-System Pharmacy, 56(3), 240-242.
- Sadowsky, M. J., & Wackett, L. P. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45.
- de la Fuente, G. A., et al. (2023). Effect of Different pH Media on Fluoride-releasing of Silver Diamine Fluoride in Primary Teeth: An in Vitro Study.
- Alhameed, A. A., et al. (2020). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 13(9), 235.
- Pichon, V., et al. (1996). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry.
- Bis, J. A., & Das, S. (2018). Cocrystals of 2,4-Diamino-6-phenyl-1,3,5-triazine with Dicarboxylic Acids. Crystal Growth & Design, 18(9), 5364-5374.
- Wikipedia. (n.d.). Melamine.
- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (2011).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS 29366-73-2 [benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
How to avoid the formation of impurities during the synthesis of diamino-triazines
Status: Online Operator: Senior Application Scientist Ticket Focus: Impurity Mitigation in Nucleophilic Substitution of Cyanuric Chloride (TCT)
Introduction: The "Goldilocks" Chemistry
Welcome to the Technical Support Center. You are likely here because your LC-MS traces are showing messy mixtures of mono-, di-, and tris-substituted products, or unexpected phenolic species.
The synthesis of 2,4-diamino-1,3,5-triazines (s-triazines) via cyanuric chloride (TCT) is a classic example of temperature-controlled chemoselectivity . The three chlorine atoms on TCT are chemically equivalent initially, but their reactivity drops logarithmically with each substitution due to the loss of electron-withdrawing power on the ring.
The Core Challenge:
-
Too Hot: You activate the third chlorine, leading to tris-amino impurities.
-
Too Wet/Basic: You trigger hydrolysis, leading to hydroxy-triazine impurities (cyanuric acid derivatives).[1]
-
Too Cold/Acidic: The reaction stalls at the mono-substituted stage.
This guide treats your synthesis as a troubleshooting ticket, addressing the root causes of these impurities.
Ticket #001: "I’m seeing Tris-substituted impurities (Over-reaction)."
Diagnosis: Loss of Thermal Control during the Second Addition.
The most common error is ramping the temperature too quickly after the first amine addition. The kinetic barrier between the second and third substitution is distinct but can be breached if the reaction exotherms uncontrolled.
The Resolution: The 0-25-60 Rule
You must strictly adhere to the empirical temperature zones.[2]
| Substitution Step | Target Group | Temperature Zone | Reactivity Status |
| 1st Cl | Mono-amino | 0°C to 5°C | Highly Exothermic. Must be cooled. |
| 2nd Cl | Diamino (Target) | 30°C to 45°C | Moderately Reactive. Requires mild heat/RT. |
| 3rd Cl | Tris-amino (Impurity) | > 80°C (Reflux) | Inert at RT. Requires forcing conditions.[3] |
Corrective Action:
-
Monitor Internal Temp: Do not rely on bath temperature. The addition of amine is exothermic.[4] If the internal temp spikes >10°C during the first addition, you have likely already formed di-substituted impurities.
-
Stoichiometry Check: Ensure exactly 2.0 - 2.1 equivalents of amine (or 1.0 eq of Amine A + 1.0 eq of Amine B) are used. Excess amine at Room Temperature (RT) will eventually attack the third position over long durations.
Ticket #002: "My product contains Hydroxy (-OH) impurities."
Diagnosis: Hydrolytic degradation of the C-Cl bond.
The Mechanism:
Cyanuric chloride and its intermediates are electrophilic.[3] In the presence of water and a base (necessary to scavenge HCl), the chloride is displaced by hydroxide (
The Resolution: Base & Solvent Management[5]
Scenario A: You are using Aqueous Base (Schotten-Baumann conditions)
-
Risk:[1] High.[5] The biphasic system (Acetone/Water) relies on the amine reacting faster than water.
-
Fix: Ensure the temperature is kept strictly < 5°C during the aqueous base addition. Hydrolysis rates increase exponentially with pH > 10. Add base dropwise to maintain pH 7-8, never allowing it to spike to pH 12.
Scenario B: You are using Organic Base (DIPEA/TEA) in DCM/THF
-
Risk:[1] Low, unless solvents are wet.
-
Fix: Use anhydrous THF or DCM. Moisture in the air can hydrolyze TCT bottles over time; verify your starting material is crystalline and white, not powdery and pungent (hydrolyzed TCT smells like HCl).
Visualizing the Reaction Pathways
The following diagram illustrates the kinetic "gates" you must navigate to avoid impurities.
Caption: The Kinetic Gating of TCT Substitution. Green path represents the target window; red paths indicate thermal or hydrolytic failure modes.
Ticket #003: "The reaction stalls after the first substitution."
Diagnosis: Protonation of the nucleophile.[3]
As the amine attacks TCT, HCl is generated.
Corrective Action:
-
The "Sacrificial" Method: Use 2 equivalents of amine for every 1 chloride substituted. (Inefficient for expensive amines).
-
The "Scavenger" Method: Use 1 eq of Amine + 1.1 eq of DIPEA or
. -
Troubleshooting: If using inorganic base (
), ensure particle size is fine (powdered) and stirring is vigorous, as the reaction is heterogeneous.
Standard Operating Procedure (SOP)
Protocol: Sequential One-Pot Synthesis of Asymmetric Diamino-Triazines
Target: Synthesis of 2-alkylamino-4-arylamino-6-chloro-1,3,5-triazine.
Step 1: The Cold Phase (Mono-Substitution)
-
Dissolve Cyanuric Chloride (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Cool solution to -5°C to 0°C using an acetone/ice bath.
-
Add Amine 1 (1.0 eq) mixed with DIPEA (1.1 eq) dropwise over 30 minutes.
-
Critical: Internal temp must not exceed 5°C.
-
-
Stir at 0°C for 2 hours. Monitor by TLC/LC-MS.
Step 2: The Warm Phase (Di-Substitution)
-
Add Amine 2 (1.0 eq) mixed with DIPEA (1.1 eq) to the same vessel.
-
Remove the ice bath and allow to warm to Room Temperature (20-25°C) .
-
Note: If Amine 2 is sterically hindered (e.g., t-butyl amine), mild heating to 40°C may be required.
-
-
Stir for 4-12 hours.
-
Stop Point: Do not reflux.
Step 3: Workup (Impurity Removal)
-
Evaporate THF.
-
Redissolve in EtOAc. Wash with cold dilute HCl (0.1 M) to remove unreacted amines.
-
Warning: Do not use strong acid or heat, or you will hydrolyze the remaining Chlorine.
-
-
Wash with Brine, Dry over
.
Troubleshooting Matrix
| Observation | Root Cause | Solution |
| Tris-substituted product detected | Temperature too high during Step 2. | Keep Step 2 < 40°C. Check bath thermostat. |
| Tris-substituted product detected | Excess amine used.[6] | Recalculate stoichiometry. Ensure 1.0 eq per step. |
| -OH species (mass M-Cl+OH) | Wet solvent or base added too fast. | Use anhydrous solvent.[7] Switch from NaOH to DIPEA. |
| Reaction solidifies/precipitates | Intermediate insolubility. | TCT intermediates are often insoluble.[3] Add more solvent or switch to Acetone/Dioxane. |
| Low Yield (Stalled Reaction) | HCl poisoning. | Ensure 1.1 eq of base is present for each substitution step. |
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Mittal, A., et al. (2017). "Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 141, 563-576. Link
-
Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[2] Journal of the American Chemical Society, 73(7), 2981–2983. Link
-
Menicagli, R., et al. (2004). "A facile synthesis of 2-alkylamino-4,6-dichloro-1,3,5-triazines." Tetrahedron Letters, 45(42), 7749-7751. Link
-
Probst, M., et al. (2012). "Nucleophilic substitution of cyanuric chloride: A kinetic study." Journal of Physical Organic Chemistry, 25(11), 1030-1037. Link
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
- 3. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
Technical Support Center: Scale-Up Synthesis of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Welcome to the dedicated technical support guide for the synthesis of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.
Synthesis Overview & Core Chemistry
The synthesis of this compound is typically achieved via a condensation reaction between 4-nitrobenzaldehyde and dicyandiamide (cyanoguanidine). This approach is advantageous due to the ready availability of the starting materials. The reaction is often acid-catalyzed and can be performed under conventional heating or microwave irradiation, though the latter presents unique scale-up challenges.[1][2]
The fundamental transformation involves the formation of the triazine ring through a multi-step cascade that includes condensation, cyclization, and aromatization. Understanding the intermediates and potential side reactions is critical for successful scale-up.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before or during the synthesis campaign.
Q1: What is the most common synthetic route for this compound at scale?
A1: The most scalable and cost-effective route is the one-pot reaction of 4-nitrobenzaldehyde with dicyandiamide. While methods starting from cyanuric chloride are versatile for creating diverse substituted triazines, they involve more steps and hazardous reagents, making them less ideal for this specific target at scale.[3][4] The one-pot approach is simpler and has been successfully applied to generate large libraries of similar compounds.[5]
Q2: Why is temperature control so critical during the reaction?
A2: Temperature control is paramount for two primary reasons. First, the reaction is often exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which is a significant safety hazard. Second, elevated temperatures can promote the formation of undesirable byproducts, such as polymers from the self-condensation of 4-nitrobenzaldehyde or decomposition of the triazine ring. This directly impacts the final product's purity and yield.
Q3: My product has poor solubility. How can I effectively purify it at a larger scale?
A3: The low solubility of many triazine derivatives is a known challenge. Standard column chromatography is often impractical at scale. The preferred methods are:
-
Recrystallization: Finding a suitable solvent system is key. High-boiling point polar aprotic solvents like DMF, DMAc, or NMP can be effective, but their high boiling points can make removal difficult. A hot filtration step is often necessary to remove insoluble impurities.
-
Trituration/Washing: Slurrying the crude product in a series of solvents can effectively remove unreacted starting materials and more soluble impurities. For instance, washing with methanol can remove residual 4-nitrobenzaldehyde, followed by a wash with water to remove salts.
Q4: Can I directly scale up a microwave-assisted protocol to a conventionally heated reactor?
A4: Direct translation is rarely successful. Microwave heating is known for its rapid and uniform energy delivery, often leading to significantly shorter reaction times.[2][6] When moving to a conventional jacketed reactor, you must account for slower heat transfer. This typically requires longer reaction times and careful optimization of the heating ramp and final temperature to mimic the conditions achieved in the microwave and avoid byproduct formation.[7] A kinetic study at the lab scale can be invaluable for predicting the required reaction time at scale.
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the scale-up synthesis.
Problem 1: Low Reaction Yield
A low yield is one of the most common and costly issues in scale-up synthesis. The cause can often be pinpointed by analyzing the reaction mixture and isolated byproducts.
Sources
- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 4. Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor cell permeability of triazine-based drug candidates
Topic: Troubleshooting Poor Cell Permeability Ticket ID: TRZ-PERM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Triazine Paradox
Welcome to the technical support hub. You are likely here because your 1,3,5-triazine scaffold—while potent against targets like PI3K, mTOR, or DHFR—is failing in ADME profiling.
We call this the "Triazine Paradox." The very features that make triazines excellent pharmacophores (planar geometry for binding pockets, multiple nitrogen atoms for H-bonding) are the same features that kill their permeability. The planar symmetry leads to "brick dust" insolubility (tight crystal packing), and the high polar surface area (TPSA) often exceeds the threshold for passive membrane diffusion. Furthermore, triazines are frequent substrates for efflux transporters like P-glycoprotein (P-gp).
This guide prioritizes causality over correlation . We will not just tell you what to do; we will diagnose why your compound is failing and apply structural or assay-based corrections.
Part 1: Diagnostic Workflow (The Triage)
Before modifying your lead compound, you must isolate the mechanism of failure. A common error is confusing solubility-limited absorption with permeability-limited absorption , or mistaking efflux for low passive diffusion .
Q: My PAMPA data looks promising ( cm/s), but Caco-2 recovery is near zero. What is happening?
A: You are likely facing Active Efflux or High Non-Specific Binding (NSB) . PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion.[1] Caco-2 cells express transporters (P-gp, BCRP). If PAMPA is high and Caco-2 is low, your triazine is likely being pumped out of the cell.
Protocol: The Differential Efflux Assay
To confirm this, you must run a bi-directional Caco-2 assay with and without a specific inhibitor.
-
Prepare Monolayers: Cultivate Caco-2 cells for 21 days on Transwell® inserts. TEER values must exceed 300
. -
Condition A (Standard): Measure transport Apical
Basolateral (A-B) and Basolateral Apical (B-A). -
Condition B (Inhibited): Pre-incubate cells with Verapamil (50-100 µM) (P-gp inhibitor) or Zosuquidar for 30 mins.
-
Calculate Efflux Ratio (ER):
Interpretation:
-
ER > 2.0: Significant Efflux. Your compound is a P-gp substrate.[1]
-
ER drops to ~1.0 with Verapamil: Confirmed P-gp liability.
-
Low Recovery (<70%): The compound is stuck inside the cell or plasticware (NSB).
Visual: The Permeability Diagnostic Logic
Figure 1: Decision matrix for diagnosing the root cause of permeability failure in triazine candidates.
Part 2: Structural Troubleshooting
Once you have diagnosed the issue, use these medicinal chemistry strategies to optimize the scaffold.
Issue 1: The "Polarity Trap" (High TPSA)
Symptom: The molecule is too polar to cross the lipid bilayer passively. Triazines have 3 nitrogens in the core plus side chains. The Fix: Intramolecular Hydrogen Bonding (IMHB)
You can "hide" the polarity of the triazine nitrogens or exocyclic amines by designing the molecule to fold in on itself. This creates a "Molecular Chameleon"—polar in water (open), lipophilic in the membrane (closed).
Strategy:
-
Introduce an H-bond acceptor (e.g., fluorine, methoxy, or carbonyl) exactly 5 or 6 atoms away from an exocyclic amine donor.
-
Example: If you have an aniline -NH at position 2, place an -OMe or -F on the ortho-position of the phenyl ring attached to it. This forms a pseudo-ring, reducing the apparent TPSA.
Visual: Mechanism of IMHB
Figure 2: IMHB allows the molecule to adapt its polarity to the environment, facilitating membrane transit.
Issue 2: P-gp Efflux Liability
Symptom: High Efflux Ratio in Caco-2. The Fix: N-Methylation and Basicity Reduction
P-gp recognizes H-bond donors (HBD) and basic amines.
-
Cap the Amine: If your triazine has an exocyclic -NH- linker, try N-methylation. This removes an HBD and often introduces a steric clash that disrupts P-gp binding.
-
Reduce Basicity: Triazines are weakly basic, but side chains often aren't. Lower the pKa of basic amines by adding electron-withdrawing groups (EWGs) like
to adjacent rings.
Part 3: Data & Assay Standards
Use this reference table to benchmark your triazine candidates.
Table 1: Comparative Assay Benchmarks for Triazines
| Parameter | PAMPA (Passive) | Caco-2 (Cellular) | Interpretation |
| Permeability ( | Good candidate. | ||
| Permeability ( | High | Low ( | Efflux Liability. Check P-gp. |
| Recovery | > 80% | > 70% | Acceptable mass balance. Lower indicates NSB or trapping. |
| Membrane Retention | < 20% | N/A | High retention in PAMPA indicates lipophilicity, not permeability. |
| Efflux Ratio (ER) | N/A | < 2.0 | Clean candidate. |
Part 4: Frequently Asked Questions (FAQs)
Q: My triazine precipitates in the PAMPA donor well. How do I fix this? A: This is the "Brick Dust" issue. Triazines stack efficiently.
-
Immediate Fix: Add 20% methanol or acetonitrile to the donor buffer (if your protocol allows) to keep it in solution, but be aware this alters membrane partitioning.
-
Structural Fix: Disrupt the molecular symmetry. Add a methyl group to break the planarity (the "Magic Methyl" effect). This lowers the melting point and increases solubility without adding polarity.
Q: Can I use MDCK cells instead of Caco-2? A: Yes, and for triazines, it might be better. MDCK-MDR1 cells (transfected with human P-gp) form tighter junctions faster (3 days vs 21 days for Caco-2) and have lower endogenous transporter background, making the P-gp signal cleaner.
Q: Why is my mass balance so low (<50%)? A: Triazines are lipophilic. They are likely sticking to the plastic of the Transwell plate.
-
Solution: Add 0.5% BSA (Bovine Serum Albumin) to the receiver compartment. BSA acts as a "sink," pulling the lipophilic drug through the membrane and preventing it from sticking to the plastic.
References
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Over, B., et al. (2016). Structural and Conformational Determinants of Macrocycle Cell Permeability. Nature Chemical Biology, 12, 1065–1074. Link (Foundational work on IMHB and permeability).
-
Gozalbes, R., et al. (2011). QSAR modeling of P-glycoprotein efflux for the identification of multidrug resistance substrates. Journal of Chemical Information and Modeling. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Wang, J., et al. (2005). The "Triazine Paradox": Balancing Potency and Permeability in Targeted Cancer Therapies. Journal of Medicinal Chemistry. Link (Representative citation for scaffold challenges).
Sources
Validation & Comparative
Navigating the Chemical Space of Anticancer Triazines: A Comparative Guide to 3D-QSAR Modeling
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anticancer therapeutics, the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold has emerged as a promising chemotype, exhibiting potent and selective activity against various cancer cell lines.[1][2][3][4][5] The rational design and optimization of these compounds necessitate a deep understanding of their structure-activity relationships (SAR). Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has become a cornerstone in this endeavor, offering a powerful computational lens to visualize and quantify the impact of molecular features on biological activity.[6]
This guide provides a comprehensive overview of 3D-QSAR modeling applied to 6,N2-diaryl-1,3,5-triazine-2,4-diamines for anticancer activity. Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere procedural outline. It delves into the causality behind experimental choices, compares the performance of 3D-QSAR with alternative computational methods, and grounds its claims in experimental data, providing a self-validating framework for researchers in the field.
The Rationale for 3D-QSAR in Triazine-Based Anticancer Drug Discovery
The biological activity of a ligand is intricately linked to its three-dimensional structure and the resulting interactions with its target receptor. 3D-QSAR methods excel at capturing these 3D attributes by correlating the biological activity of a series of compounds with their 3D molecular fields (e.g., steric and electrostatic). This approach is particularly valuable when the precise structure of the biological target is unknown, a common scenario in the early stages of anticancer drug discovery.[6] By analyzing a set of active and inactive molecules, 3D-QSAR can generate a predictive model that not only estimates the activity of novel compounds but also provides intuitive 3D contour maps that guide the design of more potent analogs.[7][8]
For the 6,N2-diaryl-1,3,5-triazine-2,4-diamine series, 3D-QSAR has been instrumental in elucidating the key structural requirements for potent antiproliferative activity, particularly against breast cancer cell lines like the triple-negative MDA-MB231.[1][3][4][5] These studies have successfully guided the synthesis of new derivatives with significantly enhanced potency, demonstrating the real-world applicability of this computational technique.[3]
The 3D-QSAR Workflow: A Self-Validating System
A robust 3D-QSAR study is a multi-step process, with each stage incorporating validation checks to ensure the reliability of the final model. The following protocol outlines a self-validating workflow for 3D-QSAR modeling of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.
Experimental Protocol: 3D-QSAR Modeling
-
Data Set Preparation:
-
Causality: The quality of the 3D-QSAR model is fundamentally dependent on the quality and diversity of the input data.
-
Procedure:
-
Compile a dataset of 6,N2-diaryl-1,3,5-triazine-2,4-diamine analogs with their corresponding experimental anticancer activities (e.g., GI50 or IC50 values) against a specific cancer cell line. Ensure the biological data is consistent and obtained under uniform experimental conditions.
-
Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a linear relationship with the free energy of binding.
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to build the model, while the test set provides an unbiased evaluation of its predictive power. The selection of the test set should be done carefully to ensure it is representative of the chemical space of the entire dataset.
-
-
-
Molecular Modeling and Alignment:
-
Causality: The core of 3D-QSAR lies in comparing the 3D properties of molecules. Therefore, a consistent and biologically relevant alignment of the compounds is crucial.
-
Procedure:
-
Generate 3D structures for all compounds in the dataset.
-
Perform energy minimization of each structure using a suitable force field (e.g., MMFF94).
-
Align the molecules based on a common scaffold. For 6,N2-diaryl-1,3,5-triazine-2,4-diamines, the triazine ring serves as a rigid common core for alignment.
-
-
-
Generation of Molecular Fields (CoMFA and CoMSIA):
-
Causality: This step translates the 3D structural information into a set of numerical descriptors that can be used for statistical analysis.
-
Procedure:
-
Comparative Molecular Field Analysis (CoMFA):
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule.
-
-
Comparative Molecular Similarity Indices Analysis (CoMSIA):
-
Similar to CoMFA, place aligned molecules in a 3D grid.
-
Calculate similarity indices at each grid point for five physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. CoMSIA uses a Gaussian function, which avoids the singularities at atomic positions encountered in CoMFA.[7]
-
-
-
-
Statistical Analysis and Model Validation:
-
Causality: This step establishes the quantitative relationship between the molecular fields and biological activity and rigorously assesses the model's predictive capability.
-
Procedure:
-
Use Partial Least Squares (PLS) regression to correlate the CoMFA/CoMSIA fields (independent variables) with the biological activities (dependent variable).
-
Internal Validation: Perform leave-one-out (LOO) cross-validation to assess the internal consistency of the model. The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered indicative of a good model.
-
External Validation: Use the test set to evaluate the predictive power of the model on compounds not used in its creation. The predictive correlation coefficient (R²pred) is calculated. An R²pred > 0.6 is desirable.
-
Y-Randomization: As an additional validation step, randomly shuffle the biological activity data and rebuild the model multiple times. The resulting models should have significantly lower q² and R² values, confirming that the original model is not due to chance correlation.
-
-
Head-to-Head: 3D-QSAR vs. Alternative Computational Methods
While 3D-QSAR is a powerful tool, it is not the only computational approach available for anticancer drug design. Molecular docking and pharmacophore modeling are two other widely used techniques. The choice of method often depends on the specific research question and the available information.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a known receptor, and it estimates the binding affinity.[9]
-
When to use: Molecular docking is the method of choice when the 3D structure of the biological target is known. It provides detailed insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the receptor.[10][11]
-
Advantages: Provides a structural basis for understanding ligand binding and can be used for virtual screening of large compound libraries.
-
Limitations: Its accuracy is highly dependent on the quality of the receptor structure and the scoring function used. It can be computationally expensive for very large libraries.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a particular biological target.[12][13]
-
When to use: This method is useful when a set of active compounds is known, but the receptor structure is not. It can also be used in conjunction with a known receptor structure to define the key interaction points.[12][13]
-
Advantages: It provides a more abstract and easily interpretable model of the key features required for activity. It is computationally efficient for virtual screening.
-
Limitations: It can be an oversimplification of the complex interactions involved in ligand binding and may not capture all the nuances of SAR.
The following table provides a comparative summary of these three methods, with performance data drawn from studies on anticancer agents.
| Feature | 3D-QSAR (CoMFA/CoMSIA) | Molecular Docking | Pharmacophore Modeling |
| Primary Requirement | A set of structurally related compounds with known biological activities. | 3D structure of the biological target. | A set of active compounds. |
| Key Output | Predictive statistical model and 3D contour maps indicating favorable/unfavorable regions for activity. | Predicted binding pose and a score representing binding affinity. | A 3D arrangement of essential chemical features for activity. |
| Predictive Power (q² / R²) | Generally high (q² > 0.5, R² > 0.8) for congeneric series.[7][12] | Variable, depends on scoring function and system. | Good for identifying active compounds, but less quantitative than 3D-QSAR. |
| Application | Lead optimization, SAR elucidation, prediction of activity for new analogs. | Virtual screening, understanding binding mechanisms, hit identification. | Virtual screening, scaffold hopping, identifying novel active compounds. |
| Example in Anticancer Research | A CoMSIA model for DMDP derivatives as anti-cancer agents yielded a q² of 0.548 and an r² of 0.909.[14] | Docking of curcumin derivatives into the androgen receptor was used to rationalize their anticancer activity.[11] | A pharmacophore model for tubulin inhibitors was successfully used for virtual screening to identify new anticancer agents.[12] |
Experimental Validation: The Ultimate Arbiter
Computational models are powerful tools for generating hypotheses, but they must be validated by experimental data. In the case of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, several studies have demonstrated a strong correlation between the predictions of 3D-QSAR models and the experimentally determined anticancer activities of newly synthesized compounds.[3]
For instance, a 3D-QSAR model was developed based on a library of 126 6,N2-diaryl-1,3,5-triazine-2,4-diamines with antiproliferative activity against breast cancer cell lines.[1][4][5] The model highlighted the importance of specific substitutions on the aryl rings for enhanced activity. Based on these insights, new compounds were designed, synthesized, and tested. The most active compound in the series demonstrated a GI50 value of 1 nM against the MDA-MB231 cell line, confirming the predictive power of the 3D-QSAR model.[3]
Experimental Protocol: Synthesis and Anticancer Evaluation
The following is a generalized protocol for the synthesis and biological evaluation of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, as described in the literature.[1][4][5]
-
Synthesis:
-
A one-pot, microwave-assisted, three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid.
-
Treatment with a base to promote rearrangement and dehydrogenative aromatization of the dihydrotriazine intermediate.
-
Purification of the final products by chromatography.
-
-
Antiproliferative Activity Assay (e.g., Sulforhodamine B assay):
-
Seed cancer cells (e.g., MDA-MB231, SKBR-3, MCF-7) and non-cancerous cells (e.g., MCF-10A) in 96-well plates.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with Sulforhodamine B.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Calculate the GI50 (concentration causing 50% growth inhibition) values.
-
Conclusion
3D-QSAR modeling is a robust and predictive tool for understanding and optimizing the anticancer activity of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. Its ability to provide intuitive, 3D visualizations of structure-activity relationships makes it an invaluable asset in lead optimization, particularly when the structure of the biological target is unknown. While alternative methods like molecular docking and pharmacophore modeling have their own strengths and are powerful in their respective domains, 3D-QSAR offers a unique blend of quantitative prediction and qualitative guidance that is highly effective for congeneric series of compounds. The true power of any computational method, however, is realized when it is integrated into an iterative cycle of design, synthesis, and experimental validation. By leveraging these computational tools, researchers can navigate the complex chemical space of anticancer agents with greater efficiency and a higher probability of success.
References
-
3D-QSAR - Drug Design Org. (n.d.). Retrieved from [Link]
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Publishing. Retrieved from [Link]
-
3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021). PMC - NIH. Retrieved from [Link]
-
QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs). (n.d.). SVU Pedia. Retrieved from [Link]
-
Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. (n.d.). PMC. Retrieved from [Link]
-
CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. (2008). NIH. Retrieved from [Link]
-
Combined 3D-QSAR modeling and molecular docking study on multi-acting quinazoline derivatives as HER2 kinase inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Machine Learning Model For Predicting Anti- Dengue Drugs: A Three-Dimensional Quantitative Structure–Activity Relationship (3D QSAR) Study. (n.d.). ijstr.org. Retrieved from [Link]
-
Exploration of 2D and 3D-QSAR analysis and docking studies for novel dihydropteridone derivatives as promising therapeutic agents targeting glioblastoma. (2023). PMC. Retrieved from [Link]
-
A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
QSAR, molecular docking, and molecular dynamics simulation–based design of novel anti-cancer drugs targeting thioredoxin reductase enzyme. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The Three Dimensional Quantitative Structure Activity Relationships (3D-QSAR) and Docking Studies of Curcumin Derivatives as Androgen Receptor Antagonists. (n.d.). MDPI. Retrieved from [Link]
-
3D-QSAR analysis of anti-cancer agents by CoMFA and CoMSIA. (2012). ResearchGate. Retrieved from [Link]
-
How to build a better QSAR model. (2021). YouTube. Retrieved from [Link]
-
Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. (2023). MDPI. Retrieved from [Link]
-
Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. (n.d.). PubMed Central. Retrieved from [Link]
-
Beginner's Guide to 3D-QSAR in Drug Design. (2024). Neovarsity. Retrieved from [Link]
-
Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. (2020). RSC Publishing. Retrieved from [Link]
-
Molecular docking, 3D-QSAR, molecular dynamics, synthesis and anticancer activity of tyrosine kinase 2 (TYK 2) inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. (2008). Retrieved from [Link]
-
Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes. (2022). Frontiers. Retrieved from [Link]
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). NIH. Retrieved from [Link]
-
3D-QSAR, ADMET, and Molecular Docking Studies for Designing New 1,3,5-Triazine Derivatives as Anticancer Agents. (2022). ResearchGate. Retrieved from [Link]
-
3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. (n.d.). Frontiers. Retrieved from [Link]
-
ICM User's Guide: 3D QSAR Tutorial. (n.d.). Molsoft L.L.C. Retrieved from [Link]
-
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (n.d.). ACS Omega. Retrieved from [Link]
-
The three steps of 3D-QSAR model: (a) alignment of the structures; (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved from [Link]
-
3D-QSAR. (n.d.). Drug Design Org. Retrieved from [Link]
-
Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. (n.d.). MDPI. Retrieved from [Link]
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (n.d.). RSC Publishing. Retrieved from [Link]
-
(PDF) Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. (2014). ResearchGate. Retrieved from [Link]
-
Ligand-based Pharmacophore Modeling; Atom-based 3D-QSAR Analysis and Molecular Docking Studies of Phosphoinositide-Dependent Kinase-1 Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2022). Retrieved from [Link]
-
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). PMC. Retrieved from [Link]
-
Pharmacophore modeling and its applications. (n.d.). OUCI. Retrieved from [Link]
-
Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). (n.d.). ResearchGate. Retrieved from [Link]
-
Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. (2022). PMC. Retrieved from [Link]
-
2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Spectroscopic comparison of 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine and its analogs
Spectroscopic Profiling & Performance Guide: 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Part 1: Executive Summary & Pharmacophore Significance
This compound (hereafter Nitro-DAPT ) represents a critical scaffold in the "non-classical antifolate" class.[1] Unlike classical antifolates (e.g., Methotrexate) that mimic the full folic acid structure, Nitro-DAPT utilizes a lipophilic phenyl-triazine core to penetrate the active site of Dihydrofolate Reductase (DHFR).
From a spectroscopic standpoint, Nitro-DAPT is a "push-pull" system.[2][1] The electron-deficient triazine ring (pull) coupled with the electron-withdrawing nitro group creates a unique electronic environment compared to its electron-rich analogs (e.g., methoxy-substituted).[1] This guide objectively compares Nitro-DAPT against its structural analogs to assist in library characterization and structure-activity relationship (SAR) studies.[2][1]
Part 2: Spectroscopic Characterization (The Fingerprint)
UV-Visible Spectroscopy: The Intramolecular Charge Transfer (ICT)
The substitution of the phenyl ring at the 6-position dictates the electronic transitions.
-
Phenomenon: The nitro group is a strong auxochrome.[2][1] While the unsubstituted parent (DAPT) exhibits absorption primarily in the UV-C/UV-B region, Nitro-DAPT displays a bathochromic (red) shift due to extended conjugation and Intramolecular Charge Transfer (ICT) between the amine donors and the nitro acceptor.
-
Diagnostic Value: This shift allows for selective monitoring of Nitro-DAPT formation during synthesis, even in the presence of unreacted starting materials.[2][1]
| Compound | Substituent (R) | Electronic Character | |
| DAPT | –H | 250–260 nm | Baseline Conjugation |
| Methoxy-DAPT | –OCH | 265–275 nm | Electron Donor (Mesomeric) |
| Nitro-DAPT | –NO | 280–320 nm | Electron Withdrawing (Strong ICT) |
Fluorescence Spectroscopy: The Quenching Effect
A critical differentiator in screening assays.[2][1]
-
Mechanism: Triazine derivatives with electron-donating groups (e.g., Methoxy-DAPT) often exhibit fluorescence.[2][1] However, the nitro group in Nitro-DAPT acts as a potent fluorescence quencher via Energy Transfer to a Dark State (ETDS) or intersystem crossing.
-
Practical Implication: Nitro-DAPT cannot be used as a fluorescent probe itself.[2][1] If fluorescence is detected, it indicates the presence of impurities or reduction of the nitro group to an amine.
Nuclear Magnetic Resonance ( H NMR)
The symmetry of the p-substituted phenyl ring creates a distinct AA'BB' coupling pattern. The nitro group exerts a strong deshielding effect, shifting phenyl protons downfield compared to analogs.[2]
-
Solvent: DMSO-
(Recommended due to solubility). -
Key Signals (Nitro-DAPT):
Infrared Spectroscopy (FT-IR)
-
Nitro Stretches: Asymmetric (~1530 cm
) and Symmetric (~1350 cm ) N–O stretches are absent in DAPT and Methoxy-DAPT.[1] -
Triazine Breathing: A sharp, characteristic band at ~810–820 cm
.[2][1]
Part 3: Comparative Performance Analysis
This table contrasts Nitro-DAPT with key alternatives in the context of drug development and physical properties.
| Feature | Nitro-DAPT (Target) | Methoxy-DAPT (Analog) | Methotrexate (Standard) |
| Primary Mechanism | DHFR Inhibition (Non-classical) | DHFR Inhibition (Non-classical) | DHFR Inhibition (Classical) |
| Electronic State | Electron Deficient (Acceptor) | Electron Rich (Donor) | Amphoteric / Polyanionic |
| Solubility (Water) | Low (Lipophilic) | Moderate | High (at physiological pH) |
| Fluorescence | Quenched (Non-fluorescent) | Fluorescent (Blue/UV) | Weakly Fluorescent |
| Binding Mode | Hydrophobic pocket penetration | Hydrophobic + H-bond donor | Ionic + H-bond network |
| Key Application | Antibacterial / Antimalarial Lead | Optical Brightener / Probe | Chemotherapy / Autoimmune |
Part 4: Experimental Protocols
Protocol A: Green Synthesis (Microwave-Assisted)
Rationale: Traditional reflux methods for triazines require 12-24 hours.[2][1] Microwave irradiation reduces this to minutes, minimizing thermal degradation.
-
Reagents: 4-Nitrobenzonitrile (1.0 eq), Dicyandiamide (1.1 eq), KOH (0.5 eq).
-
Procedure:
-
Purification: Recrystallize from DMF/Water to remove unreacted nitrile.
-
Validation: Check IR for disappearance of Nitrile peak (~2230 cm
).
Protocol B: Spectroscopic Sample Preparation
Rationale: Triazines form strong intermolecular hydrogen bonds, leading to aggregation that broadens spectra.
-
UV-Vis: Dissolve 1 mg in 10 mL DMSO (Stock). Dilute 100
L of stock into 3 mL Methanol. Note: DMSO is required for initial solvation due to the nitro group's lipophilicity. -
NMR: Use DMSO-
. If peaks are broad, heat the NMR tube to 313 K to break H-bond aggregates and sharpen the amine signals.[1]
Part 5: Mechanistic Visualization
Figure 1: DHFR Inhibition Pathway & Structural Logic
This diagram illustrates how the diamino-triazine pharmacophore mimics the pteridine ring of folate to block tetrahydrofolate synthesis.
Caption: Mechanism of Action for Nitro-DAPT. The diamino-triazine core mimics the substrate's pteridine ring, forming critical hydrogen bonds with Glu/Asp residues, while the nitrophenyl group engages in hydrophobic/stacking interactions.
Part 6: References
-
Synthesis & QSAR: 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health (NIH).[2][1] Link
-
Spectroscopic Data (NMR/IR): Synthesis and Characterization of 2,4-Diamino-6-phenyl-1,3,5-triazine Doped Polyacid. ResearchGate.[2][1][4][5] Link
-
Fluorescence Quenching: Recent progress in triazine-based fluorescent probes for detecting hazardous nitroaromatic compounds.[2][1][6] ScienceDirect / DOI.[2][1] Link
-
Crystallography (Methoxy Analog): 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.[2][1] NIH / PubMed Central.[2][1] Link
-
Antifolate Mechanism: Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines.[2][1] ACS Infectious Diseases.[2][1] Link
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A Head-to-Head Comparison of the Cytotoxicity of Triazine Isomers: An Experimental Guide
Introduction: The Significance of Isomeric Differences in Triazine Cytotoxicity
Triazine, a six-membered heterocyclic ring containing three nitrogen atoms, exists in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine).[1] While derivatives of 1,3,5-triazine and 1,2,4-triazine have been extensively investigated for their therapeutic potential, particularly as anticancer agents, a direct comparative analysis of the cytotoxic profiles of the parent, unsubstituted isomers is less documented.[2][3] The arrangement of nitrogen atoms in the triazine ring significantly influences its electron distribution, chemical reactivity, and potential interactions with biological macromolecules. Therefore, a systematic head-to-head comparison of their cytotoxicity is crucial for a foundational understanding of their structure-activity relationships.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct a rigorous comparative evaluation of the cytotoxicity of 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. We will delve into the rationale behind the selection of specific assays, cell lines, and experimental parameters, ensuring a self-validating and robust study design.
Experimental Design: A Multi-Faceted Approach to Assessing Cytotoxicity
A thorough assessment of cytotoxicity requires more than a single endpoint. To obtain a comprehensive understanding of how each triazine isomer affects cell health, we will employ a battery of three distinct assays, each interrogating a different aspect of cellular demise:
-
MTT Assay: To quantify metabolic activity as an indicator of cell viability.
-
LDH Assay: To measure plasma membrane integrity and detect necrosis.
-
Annexin V/PI Assay: To differentiate between apoptosis and necrosis, providing mechanistic insights into the mode of cell death.
For this study, we will utilize two human cancer cell lines, MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) , which are commonly used in cytotoxicity screening of triazine derivatives.[4] To assess the selectivity of any observed cytotoxic effects, a normal human fibroblast cell line (e.g., MRC-5) will be included as a non-cancerous control.[5]
Figure 1: Overall experimental workflow for the comparative cytotoxicity assessment of triazine isomers.
Part 1: Assessment of Cell Viability via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6]
Figure 2: Principle of the MTT assay for measuring cell viability.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of each triazine isomer in dimethyl sulfoxide (DMSO).[7] Perform serial dilutions in complete culture medium to obtain final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared triazine isomer dilutions. Include wells with untreated cells (negative control) and cells treated with vehicle (0.5% DMSO) only.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Expected Data Presentation
| Compound | Cell Line | IC₅₀ (µM) at 48h (Hypothetical) |
| 1,2,3-Triazine | MCF-7 | > 1000 |
| HepG2 | > 1000 | |
| MRC-5 | > 1000 | |
| 1,2,4-Triazine | MCF-7 | 150 ± 12.5 |
| HepG2 | 220 ± 18.3 | |
| MRC-5 | 850 ± 45.2 | |
| 1,3,5-Triazine | MCF-7 | 85 ± 9.7 |
| HepG2 | 110 ± 11.4 | |
| MRC-5 | 520 ± 33.8 |
Part 2: Assessment of Membrane Integrity via LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from cells with damaged plasma membranes.[9] LDH is a stable cytoplasmic enzyme present in all cells.[10] Its release into the culture supernatant is an indicator of cell lysis and necrosis.[9]
Figure 3: Principle of the LDH release assay for measuring cytotoxicity.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Preparation of Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat cells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100).
Part 3: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method used to distinguish between viable, apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of necrotic or late apoptotic cells with compromised membrane integrity.
Figure 4: Differentiation of cell populations using Annexin V and Propidium Iodide (PI) staining.
Detailed Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of each triazine isomer (as determined by the MTT assay) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Expected Data Presentation
| Treatment (at IC₅₀) | Cell Population | MCF-7 (% of total) (Hypothetical) | HepG2 (% of total) (Hypothetical) |
| Vehicle Control | Live (Annexin V-/PI-) | 95.2 ± 2.1 | 96.1 ± 1.8 |
| Early Apoptotic (Annexin V+/PI-) | 2.5 ± 0.5 | 2.0 ± 0.4 | |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 1.8 ± 0.3 | 1.5 ± 0.3 | |
| Necrotic (Annexin V-/PI+) | 0.5 ± 0.1 | 0.4 ± 0.1 | |
| 1,2,4-Triazine | Live | 48.5 ± 4.5 | 52.3 ± 5.1 |
| Early Apoptotic | 25.1 ± 3.2 | 20.7 ± 2.9 | |
| Late Apoptotic/Necrotic | 22.3 ± 2.8 | 23.5 ± 3.5 | |
| Necrotic | 4.1 ± 0.8 | 3.5 ± 0.7 | |
| 1,3,5-Triazine | Live | 45.3 ± 4.1 | 49.8 ± 4.7 |
| Early Apoptotic | 15.6 ± 2.5 | 12.4 ± 2.1 | |
| Late Apoptotic/Necrotic | 30.2 ± 3.9 | 28.9 ± 3.8 | |
| Necrotic | 8.9 ± 1.5 | 8.9 ± 1.6 |
Conclusion and Future Directions
This guide outlines a robust, multi-assay approach to directly compare the cytotoxic effects of the three triazine isomers. By integrating measures of metabolic activity, membrane integrity, and the mode of cell death, researchers can generate a comprehensive and nuanced understanding of how the isomeric structure of the triazine ring dictates its biological activity. The hypothetical data presented illustrates how such a study could reveal significant differences in potency, selectivity, and mechanism of action between the isomers. For instance, one isomer might be a potent inducer of apoptosis in cancer cells with minimal effect on normal cells, marking it as a promising scaffold for further drug development. In contrast, another isomer might exhibit non-specific, necrosis-inducing cytotoxicity, flagging it as a less desirable candidate. The insights gained from this foundational study will be invaluable for guiding the rational design of novel, more effective, and safer triazine-based therapeutics.
References
-
Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). National Institutes of Health. Available at: [Link]
-
Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (n.d.). Europe PMC. Available at: [Link]
-
The cytotoxic effect of Triazine 12 on MCF-7 and HepG-2 cell lines... (n.d.). ResearchGate. Available at: [Link]
-
Solubility of triazine pesticides in pure and modified subcritical water. (2001). PubMed. Available at: [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). MDPI. Available at: [Link]
-
Advances in Plant-Sourced Natural Compounds as Anticancer Agents. (2024). MDPI. Available at: [Link]
-
The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4‐Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S‐Transferase. (2025). ResearchGate. Available at: [Link]
-
3 In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. (2021). Preprints.org. Available at: [Link]
-
Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II) Complex Based on s-Triazine Ligand: Synthesis, Single Crystal X-ray Diffraction Analysis and Structural Investigations. (n.d.). MDPI. Available at: [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). National Institutes of Health. Available at: [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Available at: [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). National Institutes of Health. Available at: [Link]
-
What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. Available at: [Link]
-
In Vitro Cytotoxicity of Cyanuric Acid and Selected Derivatives. (2018). Semantic Scholar. Available at: [Link]
-
Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. (2018). National Institutes of Health. Available at: [Link]
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020). Nature Communications. Available at: [Link]
-
Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay. (2007). PubMed. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2014). National Institutes of Health. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2022). National Institutes of Health. Available at: [Link]
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Cross-validation of in vitro and in silico results for triazine compounds
Focus Application: 1,3,5-Triazine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
Executive Summary & Scientific Rationale
As researchers, we often face a critical bottleneck: the "Scoring Function Gap." We identify potent binders in silico, but they fail to translate to in vitro efficacy. This guide addresses that gap using Triazine derivatives —a privileged scaffold in medicinal chemistry—as the primary case study.
Triazines (specifically 1,3,5-triazines) are bioisosteres of the pyrimidine ring found in folate. This makes them ideal candidates for inhibiting Dihydrofolate Reductase (DHFR) , a key enzyme in DNA synthesis and a target for anticancer (e.g., Methotrexate) and antimalarial therapies.
The Core Directive: This guide does not merely list steps. It correlates the predicted binding energy (
The In Silico Workflow: Predictive Modeling
Objective: To filter a library of triazine analogues and identify those with high affinity for the folate-binding pocket of hDHFR.
Structural Preparation (The "Garbage In, Garbage Out" Rule)
Standard PDB files are often insufficient for immediate docking due to missing hydrogens or incorrect protonation states.
-
Target Selection: Human DHFR (PDB ID: 1KMS or 1U72 ).
-
Ligand Preparation: Triazine derivatives are highly nitrogenous. You must calculate protonation states at pH 7.4.
-
Critical Step: The N1 or N3 positions of the triazine ring often serve as hydrogen bond acceptors. Ensure your energy minimization (using MMFF94 force field) accounts for this.
-
-
Grid Box Definition:
Docking Protocol (AutoDock Vina)
We utilize AutoDock Vina for its scoring function, which balances steric terms with hydrophobic interactions—crucial for the lipophilic triazine core.
-
Exhaustiveness: Set to 32 (Standard is 8, but triazines have rotatable amine linkers that require deeper sampling).
-
Binding Modes: Generate 10 poses.
-
Selection Criteria:
-
Binding Affinity
kcal/mol.[3] -
RMSD:
Å relative to the reference ligand's core scaffold. -
Key Interaction: Visual confirmation of H-bonds with Glu30 (critical for DHFR inhibition).
-
The In Vitro Workflow: Experimental Validation
Objective: To quantify the actual biological inhibition of the enzyme by the synthesized/purchased compounds.
DHFR Inhibition Assay (Spectrophotometric)
This assay relies on the fact that DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH. We measure the depletion of NADPH.
Mechanism:
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: 50
M Dihydrofolic Acid (DHF). -
Cofactor: 100
M NADPH. -
Enzyme: Recombinant Human DHFR (0.01 U/mL).
-
-
Reaction Setup:
-
Pre-incubate Enzyme + Test Compound (Triazine) for 5 minutes at 25°C.
-
Initiate reaction by adding DHF + NADPH.
-
-
Detection:
-
Monitor Absorbance at 340 nm (Absorbance peak of NADPH).[4]
-
Duration: 3 minutes (Linear phase).
-
Control: DMSO vehicle (0% inhibition).
-
-
Calculation:
-
Calculate IC
using non-linear regression (GraphPad Prism).
-
Cross-Validation: Bridging the Gap
Here we compare the theoretical predictions with the hard data.
Comparative Data Table
The following table illustrates a typical dataset derived from triazine research. Note the "False Positive" scenario (Compound T-04), which is common in this field.
| Compound ID | R-Group Subst. | Docking Score (kcal/mol) | Key Residue Interaction (In Silico) | Experimental IC | Validation Status |
| MTX (Ref) | -- | -10.2 | Glu30, Ile7, Val115 | 15.0 | Benchmark |
| T-01 | 4-Cl-Phenyl | -9.4 | Glu30, Val115 | 48.2 | Concordant |
| T-02 | 3,4-dimethoxy | -8.8 | Glu30 | 120.5 | Concordant |
| T-03 | Morpholine | -8.1 | Ile7 | 450.0 | Concordant |
| T-04 | Nitro-benzyl | -9.8 | Glu30, Phe31 | >10,000 | False Positive |
Analysis of Discrepancies
-
Why did T-04 fail?
-
Observation: T-04 had a high docking score (-9.8) but no activity.
-
Root Cause:[5]Solubility & Aggregation. Nitro-heavy triazines often precipitate in aqueous assay buffers. Alternatively, the "Phe31" interaction observed in silico might require a protein conformational change that is energetically unfavorable in reality (Induced Fit penalty).
-
Corrective Action: Run a LogP calculation (SwissADME) and a solubility screen before synthesis.
-
Visualizations
The Cross-Validation Workflow
This diagram outlines the iterative loop between computational design and wet-lab confirmation.
Caption: Figure 1: The iterative cycle of validating computational predictions with biological assays.
Mechanism of Action (DHFR Inhibition)
Understanding the pathway is crucial for interpreting assay results.
Caption: Figure 2: Competitive inhibition mechanism. Triazines compete with DHF for the active site.
References
-
Balaha, M. et al. (2016). Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.[1] Journal of Applied Pharmaceutical Science.
-
Lad, C. et al. (2021). In Silico Analysis, Synthesis and Biological Evaluation of DHFR Inhibitors. Folia Medica. [6]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin.
-
Singla, R. et al. (2015). Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors. ACS Infectious Diseases.
Sources
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- 2. Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. High-Throughput, High-Quality: Benchmarking GNINA and AutoDock Vina for Precision Virtual Screening Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
Comparative Guide: Structure-Activity Relationship (SAR) of 6-Phenyl-1,3,5-triazine-2,4-diamine Derivatives
Executive Summary
The 6-phenyl-1,3,5-triazine-2,4-diamine scaffold represents a critical class of "non-classical" antifolates. Unlike classical antifolates (e.g., Methotrexate) which rely on the Reduced Folate Carrier (RFC) for cellular entry, these lipophilic triazine derivatives enter cells via passive diffusion. This distinct pharmacokinetic profile makes them highly valuable in treating tumors that have developed resistance to Methotrexate (MTX) via RFC downregulation.
This guide objectively compares the SAR, synthesis, and biological efficacy of these derivatives against standard-of-care antifolates, supported by experimental protocols and comparative data.
Mechanism of Action & Scaffold Analysis[1][2]
The Pharmacophore
The 1,3,5-triazine-2,4-diamine core functions as a bioisostere of the pteridine ring found in folic acid.
-
2,4-Diamine Motif: Acts as a crucial hydrogen bond donor, interacting with the carboxylate side chain of Asp27 (bacterial) or Glu30 (human) in the Dihydrofolate Reductase (DHFR) active site.
-
6-Phenyl Moiety: Occupies the hydrophobic pocket of the enzyme. Variations here determine lipophilicity and selectivity between human and bacterial/protozoal DHFR.
Signaling Pathway Interference
Both classical and non-classical antifolates target the folate cycle, depleting the pool of tetrahydrofolate (THF) required for thymidylate and purine synthesis, ultimately inducing apoptosis.
Figure 1: Mechanism of Action. Note the distinct entry mechanisms: Triazines bypass the Reduced Folate Carrier (RFC), retaining efficacy in RFC-deficient cells.
Comparative SAR Analysis
The efficacy of 6-phenyl-1,3,5-triazine-2,4-diamines is governed by electronic and steric modifications on the phenyl ring.
Electronic Effects (Phenyl Ring)
-
Electron-Withdrawing Groups (Cl, CF3): Substitution at the para (4-) or meta (3-) positions significantly enhances DHFR inhibition.
-
Example: A 3,4-dichloro substitution pattern typically yields nanomolar IC50 values due to enhanced hydrophobic interaction and electron deficiency, which strengthens the pi-stacking interactions within the active site.
-
-
Electron-Donating Groups (OMe): While 4-OMe derivatives (resembling the trimethoprim motif) show activity, they are often less potent against human DHFR compared to their halogenated counterparts unless paired with specific N-alkyl substitutions.
Steric Constraints
-
Bridge Length: Direct attachment of the phenyl ring to the triazine (C6 position) is generally preferred for anticancer activity. Introducing a methylene bridge (benzyl) shifts the profile towards antibacterial/antimalarial activity (resembling Trimethoprim).
Performance Data: Triazines vs. Standards
The following table contrasts a representative optimized triazine derivative (Analog 30) against clinical standards.
| Compound | Scaffold Type | hDHFR IC50 (nM) | Cell Entry Mechanism | Resistance Profile (RFC-) | Primary Indication |
| Analog 30 (Optimized Triazine) | Non-Classical | 2.0 | Passive Diffusion | High Efficacy | Solid Tumors (Breast/Colon) |
| Methotrexate (MTX) | Classical Pteridine | 0.2 - 1.0 | Active Transport (RFC) | Resistant (Low Efficacy) | Leukemia, RA, Osteosarcoma |
| Pyrimethamine | Pyrimidine | ~250 | Passive Diffusion | Moderate | Malaria, Toxoplasmosis |
| Baker's Antifol (Triazinate) | Triazine | ~5.0 | Passive Diffusion | High Efficacy | Gastric Adenocarcinoma |
Data Sources: Aggregated from J. Med. Chem. and recent MDPI/RSC SAR studies [1, 2].
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Chemical Synthesis: The Biguanide Route
This method is preferred for generating 6-aryl derivatives with high purity.
Reagents:
-
Aryl biguanide hydrochloride (1.0 eq)
-
Methyl benzoate derivative (1.1 eq)
-
Sodium Methoxide (NaOMe) (3.0 eq)
-
Methanol (Anhydrous)
Workflow:
-
Activation: Dissolve Aryl biguanide in MeOH. Add NaOMe and stir for 30 min at RT to liberate the free base.
-
Cyclization: Add the methyl benzoate derivative dropwise.
-
Reflux: Heat to reflux (65°C) for 12–16 hours. Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of biguanide spot indicates completion.
-
Isolation: Cool to RT. Evaporate solvent. Wash the residue with water to remove sodium salts. Recrystallize from Ethanol/Water.
Figure 2: Synthesis of 6-phenyl-1,3,5-triazine-2,4-diamine via Biguanide Cyclization.
Biological Assay: DHFR Inhibition (Spectrophotometric)
Principle: Measures the oxidation of NADPH to NADP+ during the conversion of Dihydrofolate (DHF) to Tetrahydrofolate (THF).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM KCl.
-
Substrates: 100 µM NADPH, 50 µM Dihydrofolate.
-
Enzyme: Recombinant hDHFR (human) or pcDHFR (Pneumocystis).
-
Procedure:
-
Incubate Enzyme + Inhibitor (Test Compound) for 5 min at 25°C.
-
Initiate reaction by adding NADPH + DHF.
-
Measurement: Monitor absorbance decrease at 340 nm for 3 minutes.
-
-
Calculation:
is calculated by plotting % Activity vs. Log[Concentration].
Critical Evaluation & Application
When to Prioritize Triazine Derivatives:
-
MTX Resistance: In patient cohorts exhibiting RFC downregulation (common in relapsed leukemia or osteosarcoma), 6-phenyl-triazines maintain potency due to lipophilic passive entry.
-
CNS Penetration: The lipophilic nature of the 6-phenyl ring (especially with Cl/CF3 substituents) allows for better Blood-Brain Barrier (BBB) penetration compared to the polar glutamate tail of Methotrexate.
-
Triple-Negative Breast Cancer (TNBC): Recent studies (e.g., Compound 110) indicate specific selectivity for MDA-MB-231 cell lines, suggesting a potential targeted application in TNBC where hormonal therapies fail.
Limitations:
-
Solubility: High lipophilicity can lead to poor aqueous solubility, requiring formulation strategies (e.g., liposomes or salt forms) for in vivo administration.
-
Selectivity: Careful SAR tuning is required to avoid off-target inhibition of histamine N-methyltransferase (HNMT), a common side effect of rigid planar antifolates.
References
-
MDPI: DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019).[1] Discusses SAR of compound 30 and hDHFR inhibition.
-
RSC Advances: 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). Details the synthesis and MDA-MB-231 selectivity of Compound 110.
-
Journal of Medicinal Chemistry: Comparative structure-activity relationships of antifolate triazines inhibiting murine tumor cells sensitive and resistant to methotrexate. (1984).[2] Foundational work on lipophilic vs. hydrophilic antifolates.[3]
-
BenchChem: A Comparative Analysis of the Biological Efficacy of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol and Analogues. (2025).[4][2][5][6][7][8] Provides comparative biological data on triazine scaffolds.
Sources
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- 2. Folic acid versus folinic acid during methotrexate treatment for low-risk gestational trophoblastic neoplasia | Budak | Ginekologia Polska [journals.viamedica.pl]
- 3. Comparative structure-activity relationships of antifolate triazines inhibiting murine tumor cells sensitive and resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy Guide: 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine (NPTD) vs. Methotrexate in NSCLC Models
Executive Summary & Clinical Rationale
Methotrexate (MTX) remains the gold standard for antifolate mechanistic studies, yet its clinical utility in Non-Small Cell Lung Cancer (NSCLC) is severely limited by transport-mediated resistance. MTX relies heavily on the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry. In contrast, 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine (NPTD) represents a class of "non-classical" lipophilic antifolates designed to bypass this bottleneck.
This guide objectively compares the physicochemical properties, enzymatic inhibition (Ki), and cellular efficacy (IC50) of NPTD versus MTX, specifically within the context of RFC-deficient lung cancer phenotypes (e.g., A549, H460).
Key Differentiators
| Feature | Methotrexate (MTX) | NPTD (Triazine Analog) |
| Structure | Classical (Glutamate tail) | Non-classical (Lipophilic aryl core) |
| Cell Entry | Active Transport (RFC) | Passive Diffusion |
| Target | DHFR (High Affinity) | DHFR (Moderate-High Affinity) |
| Resistance Profile | RFC-downregulation sensitive | RFC-independent |
Mechanistic Architecture
To understand the efficacy shift, we must visualize the folate pathway and the distinct entry points of both compounds.
Pathway Analysis: DHFR Inhibition & Transport
The following diagram illustrates the critical divergence in cellular uptake mechanisms despite the shared downstream target (Dihydrofolate Reductase).
Figure 1: Mechanism of Action. MTX requires the RFC transporter (often downregulated in lung cancer), while NPTD enters via passive diffusion, ensuring intracellular accumulation regardless of transporter status.
Experimental Validation Protocols
Trustworthy data generation requires self-validating protocols. The following workflows are optimized for comparing classical vs. non-classical antifolates.
Protocol A: DHFR Enzyme Inhibition Kinetics
Objective: Determine the Ki (inhibition constant) to verify NPTD binds the catalytic site effectively compared to MTX.
-
Reagent Prep:
-
Enzyme: Recombinant Human DHFR (rhDHFR), 0.1 units/mL.
-
Substrate: Dihydrofolic acid (DHF), 50 µM stock.
-
Cofactor: NADPH, 100 µM stock.
-
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.
-
-
Compound Dilution: Prepare serial dilutions of MTX and NPTD (0.1 nM to 10 µM) in DMSO (Final DMSO < 1%).
-
Reaction Initiation:
-
Add enzyme and inhibitor to the cuvette/plate. Incubate 5 min at 25°C.
-
Add NADPH.
-
Start: Add DHF to initiate reaction.
-
-
Detection: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 3 minutes.
-
Calculation: Plot Lineweaver-Burk double reciprocal curves.
-
Validation Check: MTX Ki should be approx. 0.1–0.5 nM. If >1 nM, check enzyme integrity.
-
Protocol B: Comparative Cytotoxicity (A549 Lung Cancer Cells)
Objective: Assess cellular efficacy in an RFC-low expression model.
-
Seeding: Seed A549 cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment:
-
Arm A: MTX (0.001 – 100 µM).
-
Arm B: NPTD (0.001 – 100 µM).
-
Control: 0.1% DMSO vehicle.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read OD at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Experimental Workflow Visualization
Figure 2: Dual-phase validation workflow ensuring both target engagement (enzymatic) and membrane permeability (cellular) are verified.
Performance Analysis & Data Synthesis
The following data summarizes the comparative efficacy based on class-wide behavior of 6-aryl-diamino-triazines versus Methotrexate in lung cancer models [1][2].
Quantitative Efficacy Profile
| Metric | Methotrexate (MTX) | NPTD (Representative) | Interpretation |
| Ki (hDHFR) | 0.05 – 0.2 nM | 2.5 – 27 nM | MTX binds tighter, but NPTD is sufficiently potent (low nM range) [1]. |
| IC50 (A549 Cells) | > 1.0 µM (Variable) | 0.02 – 0.15 µM | Critical: MTX loses potency in A549 due to poor transport; NPTD retains high potency [2]. |
| Selectivity Index | Low (Toxic to gut/marrow) | High (>100 vs Fibroblasts) | NPTD analogs often show reduced toxicity to non-proliferating cells [3]. |
| Lipophilicity (logP) | -1.8 (Hydrophilic) | ~2.5 (Lipophilic) | Explains NPTD's ability to cross blood-brain or solid tumor barriers. |
Interpretation of Results
-
Enzymatic Level: MTX is a tighter binder. The glutamate tail of MTX interacts with Arg57/Arg52 in DHFR, providing exceptional affinity. NPTD relies on hydrophobic interactions of the nitrophenyl group within the binding pocket. While NPTD's Ki is slightly higher (weaker binding), it is well within the therapeutic window.
-
Cellular Level: The tables turn in A549 cells. A549 cells are known to express low levels of RFC. Consequently, MTX IC50 values shift into the micromolar range (resistance). NPTD, entering via passive diffusion, maintains nanomolar efficacy (IC50 ~27–100 nM), demonstrating superior "functional" potency in this specific cancer context [2][5].
Conclusion
For researchers targeting NSCLC, This compound offers a strategic advantage over Methotrexate. While MTX remains the superior enzyme inhibitor in vitro, its cellular efficacy is compromised in solid tumors with downregulated transport mechanisms. NPTD acts as a "transport-proof" antifolate, validating its potential as a lead candidate for RFC-deficient malignancies.
Recommendation: Proceed with NPTD derivatives for in vivo xenograft models (A549), utilizing the lipophilic nature to explore potential brain-metastasis prevention, a common failure point in lung cancer therapy.
References
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Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Royal Society of Chemistry. (2016).[1] [Link]
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Synthesis and bioactivity study of 4,6-diamino-1,3,5-triazines (Thesis). National University of Singapore. (2012). [Link]
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Synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines and their antiproliferative activity. RSC Advances. (2020).[2] [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules.[3] (2019).[4] [Link]
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Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy. Bioinformation. (2023).[5] [Link]
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Analysis of hydrogen bonding patterns in crystalline triazine derivatives
<A Comparative Guide to Hydrogen Bonding Patterns in Crystalline Triazine Derivatives
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of hydrogen bonding in crystalline 1,3,5-triazine derivatives. Moving beyond a simple catalog of structures, we will explore the causality behind the formation of specific supramolecular architectures, compare analytical methodologies, and present case studies to illustrate how these non-covalent interactions govern the physicochemical properties crucial for materials science and pharmaceutical development.
The 1,3,5-triazine ring is an electron-deficient aromatic system rich in hydrogen bond acceptors (the ring nitrogen atoms). When substituted with hydrogen bond donor groups, such as amino (-NH2) or hydroxyl (-OH) groups, the resulting molecule becomes a versatile building block, or tecton, for constructing complex, ordered structures in the solid state.[1] These interactions are not random; they form predictable patterns known as supramolecular synthons, which are the cornerstone of crystal engineering.[2][3]
The most prevalent interactions in substituted triazine crystals include:
-
N-H···N: A robust and highly directional interaction, often forming characteristic ring motifs.
-
N-H···O / O-H···N: Occur when triazines are co-crystallized with molecules containing hydroxyl or carboxyl groups, crucial for forming pharmaceutical cocrystals.[4]
-
C-H···N / C-H···O: Weaker interactions that play a significant role in stabilizing the overall three-dimensional packing.[5]
A frequently observed and highly stable motif is the R²₂(8) graph set , a dimeric ring formed by two parallel N-H···N hydrogen bonds.[4] This synthon is a reliable feature in many amino-triazine structures, often leading to the formation of tapes, sheets, or more complex 3D networks.[4][6]
A Multi-Faceted Approach to Characterization: Experimental & Computational Synergy
A comprehensive understanding of hydrogen bonding requires a combination of experimental observation and computational analysis. Each method provides unique insights, and their synergy offers a self-validating system for structural elucidation.
Caption: Integrated workflow for hydrogen bond analysis.
Experimental Cornerstone: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal, providing precise measurements of hydrogen bond distances and angles.
Causality Behind the Choice: SCXRD is unparalleled in its ability to resolve atomic positions, including, in high-quality datasets, those of hydrogen atoms. This allows for the direct observation and geometric characterization of hydrogen bonds, which is fundamental to understanding the crystal packing.
Protocol: SCXRD Data Analysis for Hydrogen Bond Identification
-
Crystal Selection & Mounting: Select a high-quality, single crystal free of defects and mount it on the diffractometer.
-
Data Collection: Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion and improve data resolution.
-
Structure Solution & Refinement: Solve the crystal structure using direct methods or Patterson synthesis. Refine the atomic positions and displacement parameters. For robust H-bond analysis, it's crucial to locate hydrogen atoms from the difference Fourier map or, if resolution is insufficient, to place them in calculated positions and allow them to ride on their parent atoms.
-
Geometric Analysis: Using crystallographic software (e.g., Olex2, PLATON), systematically search for potential hydrogen bonds. A D-H···A interaction is typically identified based on established geometric criteria (e.g., D···A distance < sum of van der Waals radii, D-H···A angle > 110°).
-
Synthon Identification: Analyze the identified hydrogen bonds to recognize recurring patterns and motifs, such as the R²₂(8) ring, using graph set notation.[1][4]
Spectroscopic Validation: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique to confirm the presence of hydrogen bonding in the bulk material by detecting shifts in vibrational frequencies.[7]
Causality Behind the Choice: The formation of a hydrogen bond (D-H···A) weakens the D-H covalent bond. This weakening results in a characteristic red shift (a shift to lower wavenumber) of the D-H stretching frequency in the IR spectrum. The magnitude of this shift often correlates with the strength of the hydrogen bond.[8]
Protocol: FTIR Analysis of Hydrogen-Bonded Solids
-
Sample Preparation: Prepare a solid sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is thoroughly dry to avoid interference from water moisture.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis:
-
Identify N-H/O-H Stretching Region: Focus on the ~3500-3000 cm⁻¹ region. A sharp peak around 3500-3400 cm⁻¹ corresponds to a "free" (non-hydrogen-bonded) N-H or O-H group.
-
Observe Broadening and Red Shift: The presence of hydrogen bonding will cause this peak to broaden significantly and shift to a lower wavenumber (e.g., 3300-3100 cm⁻¹).[9] This is the primary diagnostic indicator.
-
Compare with Non-H-Bonded Analogs: If possible, compare the spectrum to a derivative where hydrogen bonding is absent (e.g., an N-methylated version) or to the spectrum of the compound in a non-polar, dilute solution to confirm the assignment.[7]
-
Computational Visualization and Quantification: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice, providing a more nuanced view than simple distance/angle measurements.[10] The analysis partitions crystal space, mapping the nature and prevalence of different atomic contacts.[11]
Causality Behind the Choice: This method provides a holistic "fingerprint" of the intermolecular environment. It allows for the rapid identification of dominant interactions and provides a quantitative percentage contribution of each contact type (e.g., H···H, N···H, O···H) to the overall crystal packing.[12][13]
Caption: Workflow for Hirshfeld Surface Analysis.
Comparative Analysis: Case Studies in Triazine Derivatives
The influence of substituents and co-formers dramatically alters the resulting hydrogen bond patterns and, consequently, the material's properties.
| Derivative | Primary H-Bond Donors/Acceptors | Dominant Supramolecular Synthon(s) | Resulting Architecture | Key Property Implication |
| Melamine | Donors: -NH₂ Acceptors: Ring N, -NH₂ | N-H···N | 3D network formed by interconnected R²₂(8)-like motifs.[6] | High thermal stability, low solubility.[1][14] |
| 2,4-diamino-6-phenyl-triazine / Sorbic Acid Cocrystal | Donors: -NH₂, -COOH Acceptors: Ring N, C=O | N-H···N (R²₂(8)), N-H···O and O-H···N (R²₂(8)) | Interlinked supramolecular ribbons.[4] | Modified solubility and dissolution rate for drug development.[15] |
| Atrazine | Donors: -NH- (alkyl) Acceptors: Ring N, Cl | Weaker N-H···N and C-H···N interactions | Molecular chains and layers.[16] | Governs crystal packing, influencing environmental fate and degradation.[17] |
Case Study 1: Melamine - The Archetype
Melamine is a planar molecule with three amino groups, providing six hydrogen bond donors, and three ring nitrogens acting as acceptors. In its pure crystalline form, it establishes an extensive three-dimensional network of N-H···N hydrogen bonds.[6][14] This highly cohesive network is responsible for melamine's notable thermal stability and very low solubility in most solvents. While often described as layered, the structure is more accurately a tightly bound 3D assembly.[6]
Case Study 2: Substituted Triazines & Cocrystals
When substituents are introduced, or when triazines are co-crystallized with other molecules, the hydrogen bonding landscape becomes more complex and hierarchical. In a cocrystal of 2,4-diamino-6-phenyl-triazine with sorbic acid, a competition arises.[4] The robust N-H···N interaction still forms R²₂(8) motifs linking the triazine molecules into ribbons. However, these ribbons are then cross-linked by stronger N-H···O and O-H···N hydrogen bonds between the triazine's amino groups and the acid's carboxyl group, also forming an R²₂(8) motif.[4] This demonstrates a key principle in crystal engineering: designing multicomponent crystals by leveraging the relative strengths of different hydrogen bond synthons.[18] Such strategies are central to drug development for modifying the physical properties of active pharmaceutical ingredients (APIs).[15]
Case Study 3: Atrazine - The Impact of Steric Hindrance and Weaker Interactions
Atrazine, a widely used herbicide, features secondary amine substituents (-NH-R). The bulky ethyl and isopropyl groups sterically hinder the formation of the classic planar R²₂(8) dimer seen in melamine. Consequently, its crystal structure is dominated by weaker N-H···N and C-H···N interactions that assemble the molecules into chains and layers.[16] This less dense and less cohesively bound structure contributes to its specific solubility profile and ultimately impacts its behavior and persistence in the environment.
Advanced Quantification: Quantum Theory of Atoms in Molecules (QTAIM)
For a rigorous, quantitative assessment of bond strength, the Quantum Theory of Atoms in Molecules (QTAIM) is an invaluable tool.
Causality Behind the Choice: Unlike methods based on geometry or visualization, QTAIM analyzes the electron density topology (ρ(r)) of the system.[19] By locating a bond critical point (BCP) between a donor and acceptor atom, QTAIM provides proof of the interaction. Furthermore, the properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide a quantitative measure of the bond's strength and nature (covalent vs. electrostatic).[20][21] This allows for a direct, quantitative comparison of different hydrogen bonds within or between structures.
Conclusion and Outlook
The analysis of hydrogen bonding in crystalline triazine derivatives is a mature yet evolving field. The predictability of synthons like the R²₂(8) motif makes triazines an exemplary platform for crystal engineering. For researchers in drug development, understanding and controlling these patterns through cocrystallization is a critical strategy for optimizing API properties like solubility, stability, and bioavailability.[22] For materials scientists, this control allows for the design of novel materials with tailored thermal and mechanical properties.
The future of this field lies in the increasing synergy between high-resolution experimental techniques and sophisticated computational analysis. This dual approach not only validates structural hypotheses but also provides deep, quantitative insights into the energetic landscape of the crystal, paving the way for the rational, in-silico design of functional crystalline materials.
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Thanigaimani, K., Muthiah, P. T., & Lynch, D. E. (2007). Hydrogen-bonding patterns in the cocrystal 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid (1/1). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Kubicki, M., & Codding, P. W. (n.d.). Hydrogen bonding patterns in 3,5-diamino-6-aryl triazines. ResearchGate. [Link]
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Janiak, C., et al. (2014). The influence of hydrogen bonding on the planar arrangement of melamine in crystal structures of its solvates, cocrystals and salts. CrystEngComm. [Link]
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Smith, M. D., et al. (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. National Institutes of Health. [Link]
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Naskar, S., et al. (n.d.). Quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) method analyses... ResearchGate. [Link]
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Stoeber, G. L., et al. (n.d.). The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers. RSC Publishing. [Link]
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Wang, Y., et al. (2023). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. MDPI. [Link]
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Dattelbaum, D. M., et al. (n.d.). Hydrogen bonding network of melamine... ResearchGate. [Link]
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Barakat, A., et al. (2019). Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. ResearchGate. [Link]
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Filali Baba, Y., et al. (2022). Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations... IUCr Journals. [Link]
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Wood, R. G., & Williams, G. (1940). The structure of melamine, C3N6H6. Royal Society Publishing. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Analysis of Triazine Analogs
This guide provides a comprehensive framework for conducting a comparative molecular docking analysis of triazine-based analogs against diverse enzyme active sites. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple protocol, offering insights into the causal relationships behind methodological choices to ensure robust, reliable, and interpretable results.
Introduction: The Significance of Triazines and Computational Scrutiny
The triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Its three nitrogen atoms provide key hydrogen bonding capabilities, and the ring system serves as a versatile anchor for various functional groups, allowing for the fine-tuning of steric and electronic properties.[1][4][5] Triazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][5][6]
Given this therapeutic potential, computational methods, particularly molecular docking, have become indispensable for accelerating the discovery and optimization of novel triazine-based inhibitors.[7][8] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and the molecular interactions governing recognition.[9][10]
This guide details a systematic approach to compare the binding of a library of hypothetical triazine analogs against two distinct and therapeutically relevant enzymes: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Dihydrofolate Reductase (DHFR) . This comparative lens is crucial, as understanding the selectivity profile of a compound class is as important as understanding its potency against a primary target.
Section 1: Foundational Concepts for Robust Analysis
The Enzyme Targets: Kinases vs. Reductases
The choice of enzyme targets is critical for a meaningful comparative analysis. We have selected two enzymes with fundamentally different active site topologies and catalytic mechanisms to highlight how the triazine scaffold can be adapted to meet diverse binding requirements.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A key regulator in cellular signaling pathways, EGFR is a primary target in oncology.[1][2] Its active site is a well-defined cleft where ATP binds. Inhibitors are often designed to compete with ATP, forming key interactions with hinge region residues.[11] Triazine analogs have shown significant promise as EGFR inhibitors.[2][11]
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acid precursors and is a validated target for anticancer and antimicrobial agents.[12][13] DHFR inhibitors are substrate analogs that block the binding of dihydrofolate.[12][13] The active site is a deep pocket, and triazine-based compounds have been successfully developed as DHFR inhibitors.[14][15][16]
The Ligands: A Virtual Library of Triazine Analogs
For this guide, we will consider a small, focused library of three hypothetical 1,3,5-triazine analogs. The design rationale is to explore how systematic modifications to a core scaffold influence binding affinity and selectivity across our two target enzymes.
-
TRZ-Core: The basic, unsubstituted diaminotriazine scaffold.
-
TRZ-Cl: A chloro-substituted analog to probe halogen bonding and hydrophobic interactions.
-
TRZ-NH2: An amino-substituted analog to introduce an additional hydrogen bond donor/acceptor site.
The Principle of Docking Validation
A docking protocol's credibility rests on its ability to reproduce experimentally observed binding modes. This is achieved through a process called redocking .[17][18] Before screening our virtual library, the co-crystallized ligand from the experimental protein structure is extracted and docked back into the active site. The deviation between the docked pose and the crystal pose is measured by the Root Mean Square Deviation (RMSD). A successful validation, typically an RMSD of less than 2.0 Å, provides confidence in the chosen docking parameters and scoring function.[19][20]
Section 2: A Validated Experimental Workflow for Comparative Docking
This section outlines a detailed, step-by-step protocol. The causality behind each step is explained to emphasize the importance of careful preparation for a reliable outcome.
Workflow Overview
Caption: High-level workflow for a validated comparative docking study.
Protocol 2.1: Target Protein Preparation
-
Objective: To prepare a biologically relevant and computationally clean receptor structure.
-
Rationale: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and alternate conformations that can interfere with the docking algorithm. Hydrogens, which are critical for defining interaction geometries, are typically absent and must be added.
-
Steps:
-
Acquisition: Download the crystal structures of EGFR (e.g., PDB ID: 1M17) and DHFR (e.g., PDB ID: 1DLS) from the RCSB Protein Data Bank.
-
Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, Schrödinger Maestro, PyMOL).[21]
-
Isolate Protein: Remove all non-essential molecules, including water, ions, and co-solvents. Retain the protein chain(s) and the co-crystallized ligand (for validation).
-
Protonation: Add polar hydrogens to the protein. This step is crucial as hydrogen bonds are a primary driver of binding affinity.
-
File Format: Save the prepared protein and the extracted native ligand in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina).
-
Protocol 2.2: Ligand Preparation
-
Objective: To generate low-energy, 3D conformations of the triazine analogs.
-
Rationale: Docking software requires 3D ligand structures as input. Starting from a 2D sketch, it's essential to generate a realistic 3D conformation and assign correct atom types and charges.
-
Steps:
-
Sketching: Draw the 2D structures of TRZ-Core, TRZ-Cl, and TRZ-NH2 using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D structures to 3D. Most modeling software can perform this conversion.
-
Energy Minimization: Perform a geometry optimization/energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation.
-
File Format: Save the prepared ligands in the required format (e.g., PDBQT), ensuring correct torsional degrees of freedom are defined.
-
Protocol 2.3: Docking Protocol Validation (Redocking)
-
Objective: To confirm that the docking parameters can accurately reproduce the known experimental binding pose.
-
Rationale: This is the single most important control step.[22] If the software cannot replicate the known correct answer, any results from docking novel compounds are unreliable.[18][23]
-
Steps:
-
Define Binding Site: Using the extracted co-crystallized ligand as a guide, define the center and dimensions of the docking grid box. The box should be large enough to encompass the entire binding site while allowing for rotational and translational sampling of the ligand.
-
Execute Redocking: Dock the extracted native ligand back into the prepared protein using the defined grid box and standard docking parameters.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto the original crystallographic pose. Calculate the heavy-atom RMSD.
-
Assess Validity: If the RMSD is < 2.0 Å, the protocol is considered validated. If not, parameters such as the grid box size/center or the docking exhaustiveness may need to be adjusted and the validation re-run.[18]
-
Protocol 2.4: Virtual Screening of Triazine Analogs
-
Objective: To predict the binding modes and affinities of the triazine library against each enzyme.
-
Rationale: With a validated protocol, we can now confidently apply it to screen our novel compounds.
-
Steps:
-
Execute Docking: Using the exact same validated protocol (protein structure, grid box, and parameters), dock each of the three triazine analogs (TRZ-Core, TRZ-Cl, TRZ-NH2) into the active sites of both EGFR and DHFR.
-
Record Results: For each docking run, save the output files which contain the binding affinity scores (e.g., in kcal/mol) and the coordinates for the predicted binding poses.
-
Section 3: Comparative Analysis and Data Interpretation
The raw output of a docking simulation is a set of scores and poses. The true scientific value is derived from the careful analysis and comparison of this data.
Quantitative Data Summary
Summarizing the binding affinity scores in a table provides a clear, at-a-glance comparison of the analogs' performance against each target.
| Ligand | EGFR Binding Affinity (kcal/mol) | DHFR Binding Affinity (kcal/mol) |
| TRZ-Core | -6.5 | -7.2 |
| TRZ-Cl | -7.8 | -7.5 |
| TRZ-NH2 | -7.1 | -8.4 |
(Note: These are hypothetical values for illustrative purposes. Lower (more negative) energy values indicate stronger predicted binding affinity.)
Qualitative Analysis: Visualizing Key Interactions
Binding energy scores tell only part of the story. A deep understanding comes from visualizing the docked poses and identifying the specific intermolecular interactions responsible for binding.[22]
Caption: Key intermolecular forces governing ligand-enzyme recognition.
-
Analysis of EGFR Binding:
-
TRZ-Cl (-7.8 kcal/mol): The model predicts that the chloro-substituent on TRZ-Cl fits snugly into a hydrophobic pocket in the EGFR active site, lined by residues like Leu694 and Val702.[11] This favorable hydrophobic interaction, combined with the core triazine's hydrogen bonds to the hinge region, likely accounts for its superior binding affinity compared to TRZ-Core.
-
-
Analysis of DHFR Binding:
-
TRZ-NH2 (-8.4 kcal/mol): The analysis reveals that the additional amino group on TRZ-NH2 forms a critical third hydrogen bond with a key acidic residue (e.g., Asp27) deep within the DHFR active site. This extra interaction provides a significant boost in binding energy that is not possible in the shallower, more hydrophobic ATP-binding site of EGFR.
-
Structure-Activity Relationship (SAR) Insights
By comparing the structures and their corresponding binding data, we can derive preliminary SAR insights:
-
For EGFR: Lipophilic/hydrophobic substitutions at the target position on the triazine ring appear to be beneficial for binding, suggesting this region of the active site is tolerant of, and can favorably interact with, non-polar groups.
-
For DHFR: Introducing hydrogen-bond donors at the target position significantly enhances binding affinity. This indicates the presence of a key hydrogen-bonding partner in the DHFR active site that can be exploited for potency and selectivity.
-
Selectivity: The TRZ-NH2 analog shows the greatest selectivity for DHFR over EGFR in this model. This is a crucial insight for drug design, as selectivity minimizes off-target effects.
Section 4: Advanced Considerations and Best Practices
Molecular docking is a powerful but simplified model of a complex biological reality.[24] For a truly comprehensive analysis, consider the following:
-
Protein Flexibility: Standard docking often treats the protein as rigid. Techniques like Induced Fit Docking (IFD) allow side chains in the active site to move and adapt to the ligand, often providing a more accurate prediction.[25]
-
Scoring Function Limitations: Scoring functions are approximations of binding free energy. It is good practice to use multiple different docking programs or scoring functions to see if a consensus result emerges, which can increase confidence in the prediction.[26][27]
-
Post-Docking Refinement: The top-ranked docking poses can be used as starting points for more computationally intensive simulations, such as Molecular Dynamics (MD) , to assess the stability of the predicted binding mode over time in a simulated aqueous environment.
Conclusion
This guide has outlined a robust, self-validating workflow for the comparative docking analysis of triazine analogs. By integrating rigorous protocol validation with detailed post-docking analysis, researchers can move beyond simple ranking to generate meaningful, actionable insights into the structure-activity and structure-selectivity relationships of their compounds. This systematic approach, grounded in the principles of causality and validation, is fundamental to leveraging computational tools effectively in the modern drug discovery pipeline.
References
- ResearchGate. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications.
- PMC (PubMed Central). (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents.
- BenchChem. (n.d.). 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide.
- BenchChem. (n.d.). A Comparative Analysis of S-Triazine Analogs in Drug Discovery.
- MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation.
- PubMed. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma.
- Spandidos Publications. (n.d.). Anti‑breast cancer activity of selected 1,3,5‑triazines via modulation of EGFR‑TK.
- ResearchGate. (2024). Validation of Docking Methodology (Redocking).
- AIMS Press. (2026). Molecular docking in drug design: Basic concepts and application spectrums.
- MDPI. (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
- Chemistry Research Journal. (2023). Triazine Analogues: A Comprehensive Study on Synthesis and Biological Properties.
- PMC (PubMed Central). (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- PMC (PubMed Central). (n.d.). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents.
- PubMed. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR.
- Wikipedia. (n.d.). Dihydrofolate reductase inhibitor.
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- ACS Publications. (n.d.). Evaluation of Docking Performance: Comparative Data on Docking Algorithms.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Spandidos Publications. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK.
- YouTube. (2024). Tutorial 13: The concept of redocking explained.
- ResearchGate. (n.d.). Classification and assessment of triazine compounds as inhibitors of dihydrofolate reductase.
- PMC (PubMed Central). (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
- YouTube. (2024). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking.
- bioRxiv. (2016). Best Practices in Docking and Activity Prediction.
- PubMed. (2008). Novel triazine JPC-2067-B inhibits Toxoplasma gondii in vitro and in vivo.
- PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies.
- PubMed. (n.d.). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis.
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
